Triethylsulfonium
Description
Structure
3D Structure
Properties
CAS No. |
29245-61-2 |
|---|---|
Molecular Formula |
C6H15S+ |
Molecular Weight |
119.25 g/mol |
IUPAC Name |
triethylsulfanium |
InChI |
InChI=1S/C6H15S/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |
InChI Key |
WCZKTXKOKMXREO-UHFFFAOYSA-N |
SMILES |
CC[S+](CC)CC |
Canonical SMILES |
CC[S+](CC)CC |
Other CAS No. |
29245-61-2 |
Synonyms |
iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triethylsulfonium Salts for Researchers, Scientists, and Drug Development Professionals
Triethylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. These salts are gaining increasing attention in various scientific and industrial fields, including as versatile reagents in organic synthesis and for their potential applications in drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound salts, with a focus on providing actionable data and detailed methodologies for professionals in the research and pharmaceutical sectors.
Synthesis of this compound Salts
The synthesis of this compound salts is primarily achieved through the alkylation of diethyl sulfide. The choice of the alkylating agent determines the counter-ion of the resulting salt, which can significantly influence its physical and chemical properties.
General Synthetic Pathway
The fundamental reaction for the synthesis of this compound salts involves the nucleophilic attack of the sulfur atom in diethyl sulfide on an electrophilic ethyl group from an alkylating agent.
Caption: General synthetic route to this compound salts.
Table 1: Common Synthetic Routes to this compound Salts
| Target Salt | Starting Materials | Typical Reaction Conditions |
| This compound Iodide | Diethyl sulfide, Ethyl iodide | Neat or in a solvent like acetone or acetonitrile, room temperature to gentle heating. |
| This compound Tetrafluoroborate | Diethyl sulfide, Triethyloxonium tetrafluoroborate or Ethyl fluoride with Boron trifluoride etherate | Anhydrous conditions, often in a non-protic solvent like dichloromethane. |
| This compound Trifluoromethanesulfonate | Diethyl sulfide, Ethyl trifluoromethanesulfonate | Anhydrous conditions, typically in a non-protic solvent at low to ambient temperatures. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound salts. Below are representative protocols adapted from analogous syntheses of similar sulfonium and oxonium salts.
Protocol 1: Synthesis of this compound Iodide
This protocol is analogous to the well-established synthesis of trimethylsulfonium iodide from dimethyl sulfide and methyl iodide.[1][2]
Objective: To synthesize this compound iodide via the direct alkylation of diethyl sulfide with ethyl iodide.
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous acetone (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl sulfide (1.0 equivalent) and ethyl iodide (1.0-1.2 equivalents). The reaction can be performed neat or in a minimal amount of anhydrous acetone.
-
Stir the mixture at room temperature for 24-48 hours or at a gentle reflux (approximately 40-50 °C) for 6-12 hours.
-
As the reaction progresses, a white precipitate of this compound iodide will form.
-
After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the white crystalline product under vacuum.
Expected Yield: High (typically >90%).
Protocol 2: Synthesis of this compound Tetrafluoroborate
This procedure is based on the synthesis of trialkyloxonium tetrafluoroborates.[3][4]
Objective: To prepare this compound tetrafluoroborate using triethyloxonium tetrafluoroborate as the ethylating agent.
Materials:
-
Diethyl sulfide
-
Triethyloxonium tetrafluoroborate
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyloxonium tetrafluoroborate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl sulfide (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The product, this compound tetrafluoroborate, will precipitate from the solution.
-
Filter the white solid under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Caption: A typical workflow for the synthesis of this compound salts.
Characterization of this compound Salts
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound salts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound salts.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of the this compound cation is expected to show two main signals:
-
A triplet corresponding to the methyl protons (CH₃).
-
A quartet corresponding to the methylene protons (CH₂), deshielded due to the adjacent positively charged sulfur atom.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display two signals for the ethyl groups:
-
A signal for the methyl carbon (CH₃).
-
A downfield signal for the methylene carbon (CH₂), shifted due to the electronegativity of the sulfur atom.
Table 2: Predicted NMR Data for the this compound Cation
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₃) | ~1.4 - 1.6 | Triplet |
| ¹H (CH₂) | ~3.2 - 3.5 | Quartet |
| ¹³C (CH₃) | ~7 - 9 | - |
| ¹³C (CH₂) | ~25 - 28 | - |
Note: Actual chemical shifts may vary depending on the solvent and the counter-ion.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the this compound cation and to study its fragmentation pattern.
Expected Mass Spectrum:
-
Parent Ion: The molecular ion of the this compound cation [(CH₃CH₂)₃S]⁺ has a calculated m/z of 119.10.
-
Fragmentation: Common fragmentation pathways for sulfonium salts involve the loss of alkyl groups. For the this compound cation, fragmentation is expected to occur through the loss of an ethyl radical or an ethene molecule.
Caption: Plausible mass spectrometry fragmentation pathways for the this compound cation.
Applications in Drug Development
While direct incorporation of the this compound moiety into final drug structures is uncommon, these salts serve as valuable intermediates and reagents in pharmaceutical research and development.
Role as Alkylating Agents
This compound salts are potent ethylating agents, capable of transferring an ethyl group to various nucleophiles under mild conditions.[5][6][7] This reactivity is particularly useful in medicinal chemistry for the synthesis of complex molecules and for late-stage functionalization of drug candidates.
Use in the Synthesis of PET Radiotracers
A significant application of sulfonium salts in drug development is their use as precursors for the introduction of fluorine-18 ([¹⁸F]) in positron emission tomography (PET) radiotracers.[8] Aryl sulfonium salts, in particular, can act as excellent leaving groups for nucleophilic aromatic substitution with [¹⁸F]fluoride. This methodology allows for the efficient radiolabeling of drug-like molecules, which is crucial for studying their in vivo pharmacokinetics and target engagement.
Formation of Ionic Liquids
This compound salts with suitable counter-ions, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), can form ionic liquids.[9][10] These materials have unique properties, including low volatility and high thermal stability, which could be explored for novel drug delivery systems or as specialized reaction media in pharmaceutical synthesis.
Conclusion
This compound salts are accessible and reactive compounds with significant potential for application in organic synthesis and drug development. Their synthesis is straightforward, and their characterization can be readily achieved using standard analytical techniques. For researchers and drug development professionals, understanding the synthesis, properties, and reactivity of these salts opens up new avenues for the efficient construction of complex molecules and the development of novel therapeutic agents and diagnostic tools. The detailed protocols and characterization data provided in this guide serve as a valuable resource for the practical application of this compound salt chemistry.
References
- 1. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]
- 2. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Reactivity of the Triethylsulfonium Cation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The triethylsulfonium cation, [(CH₃CH₂)₃S]⁺, is a trialkylsulfonium cation that has garnered interest in various chemical applications, particularly as a component of ionic liquids and as an ethylating agent in organic synthesis. Understanding its stability and reactivity is crucial for its effective utilization. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of the this compound cation, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles. While specific data for the this compound cation is limited in some areas, data from the closely related trimethylsulfonium cation is used as a reasonable proxy to provide a more complete picture.
Synthesis of this compound Salts
The most common method for synthesizing this compound salts is through the nucleophilic substitution reaction between diethyl sulfide and an ethylating agent. The choice of the ethylating agent's counter-ion determines the resulting salt.
Synthesis of this compound Iodide
The synthesis of this compound iodide typically involves the reaction of diethyl sulfide with ethyl iodide.
Experimental Protocol:
-
Materials: Diethyl sulfide, ethyl iodide, and a suitable solvent (e.g., acetone or acetonitrile).
-
Procedure: To a solution of diethyl sulfide (1.0 equivalent) in the chosen solvent, ethyl iodide (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours. The formation of a white precipitate, this compound iodide, indicates the progression of the reaction. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.
Synthesis of this compound Tetrafluoroborate
This compound tetrafluoroborate can be synthesized using triethyloxonium tetrafluoroborate as a powerful ethylating agent.
Experimental Protocol:
-
Materials: Diethyl sulfide, triethyloxonium tetrafluoroborate, and an inert, dry solvent (e.g., dichloromethane).
-
Procedure: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of triethyloxonium tetrafluoroborate. Triethyloxonium tetrafluoroborate is dissolved in dry dichloromethane. Diethyl sulfide is then added to the solution. The reaction mixture is stirred at room temperature. The product, this compound tetrafluoroborate, can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.
Stability of the this compound Cation
The stability of the this compound cation is influenced by several factors, including temperature, the nature of the counter-ion, and the solvent environment.
Thermal Stability
Table 1: Decomposition Temperatures of Related Sulfonium Salts
| Sulfonium Salt | Decomposition Temperature (°C) |
| Trimethylsulfonium chloride | 100[1] |
| Trimethylsulfonium bromide | 172[1] |
| Trimethylsulfonium iodide | 215-220 (melting point with decomposition)[3][4] |
| This compound bis(trifluoromethylsulfonyl)imide | High thermal stability (specific decomposition temperature not cited) |
Experimental Protocol for Determining Thermal Stability (Thermogravimetric Analysis - TGA):
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small, accurately weighed sample of the this compound salt is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset temperature of weight loss is taken as the decomposition temperature.
Influence of the Counter-ion and Solvent
The nature of the counter-ion plays a significant role in the stability of the this compound salt.[5] More nucleophilic counter-ions can facilitate the decomposition of the cation via an Sₙ2 reaction (see Section 4.1). The solvent can also affect stability by solvating the ions and influencing the rate of decomposition reactions.
Reactivity of the this compound Cation
The reactivity of the this compound cation is primarily characterized by its behavior as an electrophile, specifically as an ethylating agent.
Nucleophilic Substitution Reactions (Sₙ2)
The primary mode of reactivity for this compound salts is the Sₙ2 reaction, where a nucleophile attacks one of the ethyl groups, leading to the displacement of diethyl sulfide as a leaving group.[6]
General Reaction Scheme: (CH₃CH₂)₃S⁺ + Nu⁻ → CH₃CH₂-Nu + (CH₃CH₂)₂S
The rate of this reaction is dependent on the concentration of both the this compound cation and the nucleophile.
Experimental Protocol for Studying Sₙ2 Reactivity:
-
Materials: this compound salt, a selected nucleophile, and a suitable solvent.
-
Procedure: The this compound salt and the nucleophile are dissolved in the chosen solvent in a reaction vessel maintained at a constant temperature. Aliquots of the reaction mixture are taken at various time intervals and analyzed by a suitable technique (e.g., NMR spectroscopy, gas chromatography) to monitor the disappearance of the reactants and the formation of the products. The rate constants can be determined by plotting the concentration of the reactants or products as a function of time.
Ylide Formation
In the presence of a strong base, a proton can be abstracted from a carbon atom adjacent to the positively charged sulfur, leading to the formation of a sulfur ylide. These ylides are valuable intermediates in organic synthesis, particularly for the formation of epoxides from aldehydes and ketones.
General Reaction Scheme: (CH₃CH₂)₃S⁺ + Base → [ (CH₃CH₂)₂S⁺-CH⁻CH₃ ] + Base-H⁺
dot graph "" { graph [fontname="Arial", label="Ylide Formation and Epoxidation", fontsize=12, layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
// Nodes this compound [label="this compound Cation\n[(CH₃CH₂)₃S]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Sulfur Ylide\n[(CH₃CH₂)₂S⁺-CH⁻CH₃]", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R₂C=O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Betaine [label="Betaine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Epoxide [label="Epoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfide [label="Diethyl Sulfide\n(CH₃CH₂)₂S", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> Ylide [label="Proton Abstraction"]; Base -> Ylide; Ylide -> Betaine [label="Nucleophilic Attack"]; Carbonyl -> Betaine; Betaine -> Epoxide [label="Ring Closure"]; Betaine -> Sulfide [label="Elimination"]; } }
Caption: Formation of a sulfur ylide and subsequent reaction with a carbonyl compound to form an epoxide.
Applications in Drug Development and Biological Systems
While the direct application of the this compound cation in drug development is not extensively documented, sulfonium salts, in general, have been explored as potential therapeutic agents and in drug delivery systems. Cationic lipids, which share the positive charge characteristic with sulfonium cations, have been investigated for their ability to form ionic liquids with acidic drugs to enhance drug loading.[7] Furthermore, some cationic surfactants exhibit antimicrobial activity.[5][8] The reactivity of the this compound cation as an ethylating agent could also be relevant in the context of biological systems, as alkylating agents can interact with biological macromolecules. However, this also raises potential toxicity concerns that would need to be carefully evaluated.
dot graph "" { graph [fontname="Arial", label="Potential Workflow for Drug Delivery Application", fontsize=12, layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes Drug [label="Acidic Drug (API)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\nHydroxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL_Formation [label="Ionic Liquid Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; API_IL [label="API-Triethylsulfonium\nIonic Liquid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulation [label="Lipid-Based Formulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Delivery [label="Enhanced Oral\nDrug Delivery", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Drug -> IL_Formation; this compound -> IL_Formation; IL_Formation -> API_IL; API_IL -> Formulation; Formulation -> Delivery; } }
Caption: A conceptual workflow for utilizing the this compound cation in a drug delivery system.
Conclusion
The this compound cation is a versatile chemical entity with well-established reactivity as an ethylating agent. Its stability is a key consideration for its practical application and is influenced by factors such as temperature and the associated counter-ion. While specific quantitative data for the this compound cation can be limited, analogies drawn from the more extensively studied trimethylsulfonium cation provide valuable insights. The synthetic routes to this compound salts are straightforward, making them readily accessible for research and development. Further exploration of its potential in areas such as drug delivery and materials science is warranted.
References
- 1. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 三甲基碘化锍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]
- 5. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Triethylsulfonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. These compounds are of growing interest in various scientific and industrial fields, including organic synthesis, materials science, and, to a lesser extent, in biological applications. Their utility stems from their properties as effective ethylating agents, phase-transfer catalysts, and their potential as ionic liquids. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound compounds, detailed experimental protocols for their synthesis and characterization, and a visualization of their synthetic and analytical workflow.
Physical Properties of this compound Salts
The physical properties of this compound salts are largely influenced by the nature of the counter-anion. Generally, they are crystalline solids at room temperature, with solubility profiles favoring polar solvents.
Table 1: Physical Properties of Selected this compound Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16[1] | 145-148[2] | White to off-white crystalline powder[2] |
| This compound Chloride | 36552-72-4 | C₆H₁₅ClS | 154.70 | Not available | Colorless, hygroscopic solid |
| This compound Bromide | 3378-18-5 | C₆H₁₅BrS | 201.24 | Decomposes at 172[3] | Colorless crystalline solid[3] |
| This compound Tetrafluoroborate | 368-40-1 | C₆H₁₅BF₄S | 206.05 | 104-105 | Not available |
| This compound Bis(trifluoromethylsulfonyl)imide | 321746-49-0 | C₈H₁₅F₆NO₄S₃ | 399.39 | -35.5 | Liquid |
Chemical Properties and Reactivity
This compound salts are primarily recognized for their reactivity as electrophilic ethylating agents. The this compound cation is a good leaving group, facilitating the transfer of an ethyl group to a wide range of nucleophiles.
1. Alkylation Reactions: They readily react with nucleophiles such as amines, alkoxides, and thiolates to introduce an ethyl group. This reactivity is central to their application in organic synthesis.
2. Ylide Formation: In the presence of a strong base, this compound salts can be deprotonated at a carbon adjacent to the sulfur atom to form a sulfur ylide. These ylides are valuable intermediates in organic synthesis, particularly in the formation of epoxides from aldehydes and ketones (Corey-Chaykovsky reaction).
3. Phase-Transfer Catalysis: Due to their ionic nature and the presence of lipophilic ethyl groups, this compound salts can act as phase-transfer catalysts. They facilitate the transfer of anionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates in heterogeneous systems.
4. Thermal Stability: The thermal stability of this compound salts is dependent on the counter-anion. Halide salts tend to decompose at elevated temperatures.[3]
Experimental Protocols
Synthesis of this compound Iodide
This protocol describes the synthesis of this compound iodide via the direct alkylation of diethyl sulfide with ethyl iodide.
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of diethyl sulfide and ethyl iodide.
-
The reaction can be performed neat or in a suitable solvent like anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for 12-24 hours. The product, this compound iodide, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound iodide.
Melting Point Determination
This protocol outlines the determination of the melting point of a this compound salt using a Mel-Temp apparatus.
Materials:
-
This compound salt sample
-
Melting point capillary tubes
-
Mel-Temp apparatus or similar device
Procedure:
-
Ensure the this compound salt sample is dry and finely powdered.
-
Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the Mel-Temp apparatus.
-
Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet is observed (the onset of melting).
-
Record the temperature at which the entire sample has melted (the completion of melting).
-
The melting point is reported as the range between these two temperatures.[4]
NMR Spectroscopy
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound compounds.
Sample Preparation:
-
Weigh 5-25 mg of the this compound salt for ¹H NMR or a sufficient amount to create a saturated solution for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Proton decoupling should be applied.
-
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
Mass Spectrometry
This protocol describes a general approach for the analysis of this compound salts by mass spectrometry.
Sample Preparation:
-
Prepare a dilute solution of the this compound salt in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture). The concentration should be in the low µg/mL to ng/mL range.
Instrumentation and Analysis:
-
Ionization Technique: Electrospray ionization (ESI) is typically used for the analysis of pre-formed ions like sulfonium salts. Operate in positive ion mode to detect the this compound cation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion of the this compound cation (m/z = 119.1).
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, perform MS/MS on the parent ion (m/z 119.1). Fragmentation will likely involve the loss of ethyl groups.
Biological Activity and Signaling Pathways
While extensive research on the specific signaling pathways affected by this compound compounds is limited, the broader class of sulfonium compounds is known to exhibit biological activity, primarily as antimicrobial agents.[5][6] The proposed mechanism of antimicrobial action for cationic surfactants, including sulfonium salts, involves the disruption of the bacterial cell membrane.
The positively charged sulfonium headgroup is believed to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the hydrophobic ethyl tails into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[7]
Conclusion
This compound compounds are versatile reagents with a range of applications in chemical synthesis. Their physical and chemical properties are tunable by altering the counter-anion, allowing for their use in diverse reaction conditions. While their biological activity is an area of emerging research, their established role as antimicrobial agents highlights their potential for further investigation in drug development. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these important compounds, facilitating their broader application in research and industry.
References
- 1. Triethylsulphonium iodide | C6H15IS | CID 74589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. Buy this compound bromide | 3378-18-5 [smolecule.com]
- 4. Trimethylsulfonium iodide [webbook.nist.gov]
- 5. far-chemical.com [far-chemical.com]
- 6. trimethylsulfonium bromide [chemister.ru]
- 7. Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Triethylsulfonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triethylsulfonium iodide ((CH₃CH₂)₃S⁺I⁻). Due to the limited availability of experimentally measured spectra in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside detailed, generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound iodide. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data for this compound Iodide
Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) (Hz) |
| ~1.45 | Triplet | 9H | -CH₃ | ~7.4 |
| ~3.25 | Quartet | 6H | -CH₂- | ~7.4 |
Table 2: Predicted ¹³C NMR Data for this compound Iodide
Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~8.5 | -CH₃ |
| ~25.0 | -CH₂- |
Table 3: Predicted IR Absorption Data for this compound Iodide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2950 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2940-2915 | Strong | C-H stretch (asymmetric, -CH₂) |
| 2885-2860 | Medium | C-H stretch (symmetric, -CH₃) |
| 2865-2840 | Medium | C-H stretch (symmetric, -CH₂) |
| 1470-1450 | Medium | C-H bend (scissoring, -CH₂) |
| 1465-1445 | Medium | C-H bend (asymmetric, -CH₃) |
| 1385-1375 | Medium | C-H bend (symmetric, -CH₃) |
| ~700-600 | Medium-Weak | C-S stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra of solid-state samples like this compound iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound iodide is accurately weighed and transferred into a clean, dry NMR tube.
-
Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetonitrile (CD₃CN)) is added to the NMR tube. The choice of solvent depends on the solubility of the sample.
-
The sample is dissolved completely by gentle vortexing or sonication.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range appropriate for proton spectra, typically 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range appropriate for carbon spectra, typically 200-240 ppm.
-
Temperature: 298 K.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption-mode spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Peak picking is performed to identify the chemical shifts of the signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the empty ATR crystal is collected.
-
A small amount of solid this compound iodide is placed directly onto the ATR crystal, ensuring good contact.
-
Pressure is applied using the instrument's pressure clamp to ensure a good seal between the sample and the crystal.
-
The sample spectrum is then recorded.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound iodide is ground into a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together until a homogeneous, fine powder is obtained.
-
The mixture is transferred to a pellet press, and a pressure of several tons is applied to form a thin, transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Data Acquisition and Processing:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
The acquired spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Peak positions are identified and correlated with known functional group absorption frequencies.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound iodide.
Caption: A flowchart of the spectroscopic analysis process.
Triethylsulfonium Salts: A Technical Guide to Solubility and Hygroscopic Nature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of triethylsulfonium salts, focusing on their solubility and hygroscopic nature. Understanding these characteristics is crucial for the application of these salts in various fields, including as ionic liquids, phase-transfer catalysts, and in pharmaceutical formulations. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates key concepts and workflows through diagrams.
Factors Influencing Solubility and Hygroscopicity
The solubility and hygroscopicity of this compound salts are primarily dictated by the nature of the anion, the polarity of the solvent, and the ambient temperature.
-
Anion Influence: The choice of the counter-ion to the this compound cation significantly impacts the salt's properties. Salts with small, highly charge-dense anions like chloride and bromide tend to be more hygroscopic and soluble in polar solvents. In contrast, salts with larger, charge-diffuse anions, such as bis(trifluoromethylsulfonyl)imide (TFSI), are often hydrophobic and exhibit the characteristics of room-temperature ionic liquids. The ability of the anion to form hydrogen bonds with water molecules is a key determinant of hygroscopicity.
-
Solvent Polarity: As ionic compounds, this compound salts generally exhibit higher solubility in polar solvents like water, ethanol, and methanol. The principle of "like dissolves like" governs their solubility, with poor solubility expected in non-polar solvents.
-
Temperature: The solubility of most salts, including this compound salts, tends to increase with temperature. This is due to the endothermic nature of the dissolution process for many ionic compounds.
Quantitative Data
Quantitative solubility and hygroscopicity data for a wide range of this compound salts are not extensively available in publicly accessible literature. The following tables summarize the limited data found.
Table 1: Solubility of this compound Salts
| Salt Name | CAS RN | Formula | Molecular Weight ( g/mol ) | Solvent | Temperature (°C) | Solubility |
| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16 | Water | Not Specified | 1 g / 0.23 g |
| This compound Iodide | 1829-92-1 | C₆H₁₅IS | 246.16 | Trichloromethane | Not Specified | 1 g / 2.10 g |
Table 2: Hygroscopicity of this compound Salts
| Salt Name | CAS RN | Formula | Molecular Weight ( g/mol ) | Hygroscopicity Data |
| This compound bis(trifluoromethylsulfonyl)imide | 321746-49-0 | C₈H₁₅F₆NO₄S₃ | 399.39 | Generally considered non-hygroscopic or hydrophobic. Specific data on critical relative humidity or water uptake percentage is not available. |
Experimental Protocols
Accurate determination of solubility and hygroscopicity is essential for the characterization of this compound salts. The following are detailed methodologies for key experiments.
Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Apparatus:
-
This compound salt of interest
-
High-purity solvent
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or ion chromatography)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. This step is critical to prevent undissolved particles from interfering with the concentration measurement.
-
Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the analytical range of the chosen measurement technique.
-
Quantification: Determine the concentration of the this compound salt in the diluted solution using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility of the salt in the original solvent, typically expressed in g/100g of solvent or mol/L, taking into account the dilution factor.
Hygroscopicity Determination
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Several methods can be employed to quantify this property.
This method, often referred to as the desiccator method, provides a straightforward assessment of hygroscopicity.
Materials and Apparatus:
-
This compound salt
-
Analytical balance
-
Controlled humidity chamber or desiccator containing a saturated salt solution to maintain a specific relative humidity (RH). For example, a saturated solution of ammonium chloride maintains approximately 80% RH at 25°C.
-
Shallow weighing dish (e.g., a watch glass)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dry this compound salt into a pre-weighed dish.
-
Exposure: Place the dish containing the sample into the controlled humidity chamber.
-
Equilibration: Store the chamber at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
Mass Measurement: After the exposure period, remove the dish and immediately re-weigh it.
-
Calculation: The percentage of water uptake is calculated as the increase in mass divided by the initial mass of the sample. The hygroscopicity can then be classified based on standard pharmacopeial criteria.
DVS is a highly sensitive and automated gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption Analyzer
Procedure:
-
Sample Loading: A small amount of the this compound salt (typically a few milligrams) is placed on the microbalance of the DVS instrument.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption/Desorption Isotherm: The relative humidity of the nitrogen stream is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% steps). The instrument records the mass change at each step until equilibrium is reached. Following the sorption phase, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.
-
Data Analysis: The data is plotted as the percentage change in mass versus relative humidity, generating a sorption-desorption isotherm. This plot reveals the critical relative humidity (the RH at which significant water uptake occurs), the total amount of water absorbed, and any hysteresis between the sorption and desorption curves.
Karl Fischer titration is a highly accurate method for determining the water content of a sample. It can be used to measure the initial water content of a salt or the amount of water absorbed after exposure to a humid environment.
Apparatus:
-
Karl Fischer Titrator (volumetric or coulometric)
Procedure:
-
Sample Introduction: A precisely weighed amount of the this compound salt is introduced into the titration cell of the Karl Fischer apparatus, which contains a specific reagent.
-
Titration: The instrument then titrates the sample with a reagent containing iodine. Water in the sample reacts with the iodine.
-
Endpoint Detection: The endpoint of the titration is detected electrochemically when all the water has been consumed.
-
Calculation: The amount of water in the sample is calculated based on the amount of iodine reagent consumed.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Workflow for dynamic vapor sorption (DVS) analysis.
An In-depth Technical Guide to the Thermal Degradation Pathway of Triethylsulfonium Bis(trifluoromethylsulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([(CH₃CH₂)₃S]⁺[N(SO₂CF₃)₂]⁻), a sulfonium-based ionic liquid, is of interest for various applications due to its unique physicochemical properties. Understanding its thermal stability and decomposition pathway is critical for its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide, based on established principles of ionic liquid chemistry and analogous compounds. It includes a summary of relevant quantitative data, detailed experimental protocols for characterization, and a visual representation of the proposed degradation mechanism.
Introduction
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and materials science. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. Sulfonium-based ILs, characterized by a positively charged sulfur atom, offer a unique set of properties. This compound bis(trifluoromethylsulfonyl)imide is one such example, combining the this compound cation with the highly stable bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion.
The thermal stability of an ionic liquid is a critical parameter that defines its operational window. For many ILs containing the [NTf₂]⁻ anion, the decomposition temperature is dictated by the stability of the anion, which is known to be robust. However, the cation can also play a significant role in the degradation pathway, often through nucleophilic attack by the anion. This guide will explore the likely thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide, drawing parallels with well-studied imidazolium-based ILs.
Quantitative Data on Thermal Stability
While specific experimental data for the thermal degradation of this compound bis(trifluoromethylsulfonyl)imide is not extensively available in the public domain, the following table summarizes typical quantitative data that would be obtained from thermal analysis. The values presented are estimates based on the known stability of similar ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion and various sulfonium cations.
| Parameter | Value | Method of Determination |
| Onset Decomposition Temperature (Tₒₙₛₑₜ) | 350 - 400 °C | Thermogravimetric Analysis (TGA) |
| Temperature at 5% Mass Loss (T₅%) | 370 - 420 °C | Thermogravimetric Analysis (TGA) |
| Temperature at 50% Mass Loss (T₅₀%) | 400 - 450 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T₉) | -50 to -70 °C | Differential Scanning Calorimetry (DSC) |
| Activation Energy of Decomposition (Eₐ) | 150 - 200 kJ/mol | Thermogravimetric Analysis (TGA) |
Note: These values are illustrative and should be confirmed by experimental analysis.
Proposed Thermal Degradation Pathway
The primary thermal degradation pathway for this compound bis(trifluoromethylsulfonyl)imide is proposed to be initiated by a nucleophilic attack of the bis(trifluoromethylsulfonyl)imide anion on the ethyl groups of the this compound cation. This mechanism is analogous to the well-documented decomposition of many other ionic liquids.
The key steps are envisioned as follows:
-
Nucleophilic Attack: The nitrogen atom of the [NTf₂]⁻ anion acts as a nucleophile, attacking one of the α-carbon atoms of an ethyl group on the sulfonium cation.
-
Formation of Volatile Products: This attack leads to the formation of diethyl sulfide, a volatile neutral molecule, and ethyl-bis(trifluoromethylsulfonyl)imide, a neutral, likely less volatile, species.
-
Further Decomposition: At higher temperatures, the ethyl-bis(trifluoromethylsulfonyl)imide and the [NTf₂]⁻ anion itself will further decompose into a variety of smaller, fluorinated and sulfur-containing gaseous products.
This proposed pathway is visualized in the following diagram:
Experimental Protocols
To experimentally determine the thermal degradation pathway and quantify the thermal stability of this compound bis(trifluoromethylsulfonyl)imide, a combination of analytical techniques is employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature and the mass loss profile of the ionic liquid as a function of temperature.
Methodology:
-
A small sample of the ionic liquid (5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature is determined from the resulting mass vs. temperature curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature and to observe any endothermic or exothermic events associated with decomposition.
Methodology:
-
A small, hermetically sealed sample (5-10 mg) of the ionic liquid is prepared in an aluminum pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature appears as a step change in the heat flow curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products formed during the thermal degradation of the ionic liquid.
Methodology:
-
A small amount of the ionic liquid (typically in the microgram range) is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature (the pyrolysis temperature) in an inert atmosphere.
-
The volatile fragments produced are swept by a carrier gas into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
The following diagram illustrates a typical workflow for the characterization of the thermal degradation of an ionic liquid.
Conclusion
While direct experimental evidence for the thermal degradation pathway of this compound bis(trifluoromethylsulfonyl)imide is limited in publicly accessible literature, a plausible mechanism can be proposed based on the established chemistry of ionic liquids. The degradation is likely initiated by a nucleophilic attack of the robust bis(trifluoromethylsulfonyl)imide anion on the ethyl groups of the this compound cation, leading to the formation of diethyl sulfide and ethyl-bis(trifluoromethylsulfonyl)imide. Further decomposition at higher temperatures would yield a range of smaller gaseous products. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal stability and decomposition products of this and other sulfonium-based ionic liquids. Such studies are essential for ensuring the safe and reliable application of these materials in advanced technologies.
A Technical Guide to Triethylsulfonium Compounds: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of triethylsulfonium compounds, focusing on their chemical identifiers, synthesis, physicochemical properties, and key applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical research and drug development.
Introduction to this compound Compounds
This compound salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three ethyl groups, bearing a positive charge. The properties and applications of these salts are largely determined by the nature of the counter-anion. This guide will focus on three prominent examples: this compound iodide, this compound tetrafluoroborate, and this compound bis(trifluoromethylsulfonyl)imide. These compounds are valuable reagents and materials, finding utility as alkylating agents, precursors to sulfur ylides for organic synthesis, and as ionic liquids in electrochemical applications.
Chemical Identification
A clear identification of chemical compounds is crucial for scientific research. The CAS number and IUPAC name for the this compound cation and its common salts are provided below.
| Compound Name | CAS Number | IUPAC Name | Molecular Formula |
| This compound Cation | 3378-18-5 | triethylsulfanium | C6H15S+ |
| This compound Iodide | 1829-92-1 | triethylsulfanium;iodide[1] | C6H15IS[1] |
| This compound Tetrafluoroborate | 368-40-1 | triethylsulfanium;tetrafluoroborate | C6H15BF4S |
| This compound Bis(trifluoromethylsulfonyl)imide | 321746-49-0 | triethylsulfanium;bis(trifluoromethylsulfonyl)azanide[2] | C8H15F6NO4S3[2] |
Physicochemical Properties
The physical and chemical properties of this compound salts are critical for their handling, storage, and application. A summary of key properties for the three featured salts is presented in the table below.
| Property | This compound Iodide | This compound Tetrafluoroborate | This compound Bis(trifluoromethylsulfonyl)imide |
| Molecular Weight | 246.16 g/mol [1] | 206.05 g/mol | 399.4 g/mol [2] |
| Appearance | Colorless crystalline solid[3] | White crystalline powder | Clear colorless to yellow liquid |
| Melting Point | 147-148°C[4] | 104-105°C | -35.5 °C[5] |
| Solubility | Soluble in water[4] | Data not readily available | Insoluble in water |
| Ionic Conductivity | Not applicable (solid) | Not applicable (solid) | ~6.0 mS/cm[5] |
Synthesis of this compound Salts
The synthesis of this compound salts generally proceeds through the alkylation of a thioether. A generalized synthetic scheme is depicted below.
For salts with complex anions like bis(trifluoromethylsulfonyl)imide, a two-step process involving anion metathesis is typically employed.
Experimental Protocol: General Synthesis of this compound Iodide
This protocol is adapted from the synthesis of trimethylsulfonium iodide and can be applied to the synthesis of its triethyl analogue.[6][7][8]
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous solvent (e.g., acetone or acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide (1.0 equivalent) in the anhydrous solvent.
-
Slowly add ethyl iodide (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the this compound iodide salt.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous solvent.
-
Dry the resulting white to off-white crystalline solid under vacuum to yield this compound iodide.
Applications in Organic Synthesis: The Corey-Chaykovsky Reaction
A primary application of this compound iodide is in the Corey-Chaykovsky reaction, where it serves as a precursor to a sulfur ylide for the synthesis of epoxides from aldehydes and ketones.[9][10]
Experimental Protocol: Epoxidation of Cyclohexanone using this compound Iodide
This protocol is adapted from a procedure using trimethylsulfonium iodide.[9]
Materials:
-
This compound iodide
-
Potassium tert-butoxide
-
Cyclohexanone
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound iodide (1.1 equivalents) in anhydrous DMSO, add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 10-15 minutes to generate the sulfur ylide.
-
Add cyclohexanone (1.0 equivalent) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Applications in Materials Science: Ionic Liquids
This compound bis(trifluoromethylsulfonyl)imide is a room-temperature ionic liquid (IL) with applications in electrochemistry.[5][11] Its properties, such as high ionic conductivity and a wide electrochemical window, make it a suitable component for electrolytes in devices like supercapacitors.[5]
Relevance to Drug Development
This compound salts belong to the broader class of alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by transferring alkyl groups to DNA, which ultimately leads to cell death.[12][13][14] While specific this compound compounds are not currently marketed as anticancer drugs, their chemical reactivity as alkylating agents suggests potential for investigation in medicinal chemistry for the development of new therapeutic agents.
Toxicology and Safety
As alkylating agents, this compound compounds should be handled with care due to their potential toxicity. Alkylating agents are known to be cytotoxic and can be carcinogenic.[12] Specific toxicological data for this compound salts are limited in the public domain. However, general precautions for handling reactive electrophiles should be followed, including the use of appropriate personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood. For this compound bis(trifluoromethylsulfonyl)imide, it is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]
Conclusion
This compound compounds are versatile reagents with established applications in organic synthesis and emerging uses in materials science. Their role as precursors to sulfur ylides in the Corey-Chaykovsky reaction is a powerful tool for the construction of epoxides. Furthermore, the development of this compound-based ionic liquids highlights their potential in modern electrochemical systems. While their direct application in drug development is not yet established, their fundamental reactivity as alkylating agents provides a basis for future exploration in medicinal chemistry. This guide provides a foundational understanding of these important compounds for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Triethylsulphonium iodide | C6H15IS | CID 74589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound IODIDE CAS#: 1829-92-1 [m.chemicalbook.com]
- 5. This compound bis(trifluoromethylsulfonyl)imide for electrochemistry, = 95.0 qNMR 321746-49-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 8. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent and Evolution of Trialkylsulfonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trialkylsulfonium salts, organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Since their initial discovery, our understanding of their properties and reactivity has evolved considerably, leading to a broad spectrum of applications. This technical guide provides an in-depth exploration of the history, synthesis, key reactions, and applications of trialkylsulfonium salts, with a particular focus on their role in organic synthesis and drug development. Detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways are presented to offer a comprehensive resource for researchers in the field.
A Historical Overview: From Chiral Resolution to Modern Reagents
The conceptual groundwork for understanding chiral molecules, including those with a stereocenter at a sulfur atom, was laid by pioneers like William Jackson Pope and Stanley John Peachey. Their work at the turn of the 20th century on the resolution of chiral amines using optically active acids was a landmark in stereochemistry. While not directly focused on sulfonium salts, their methods for separating enantiomers were fundamental to the eventual study of chiral sulfonium compounds.
The development of trialkylsulfonium salts as key synthetic reagents is more directly attributed to the mid-20th century. The seminal work of E. J. Corey and Michael Chaykovsky in the 1960s was particularly transformative. They introduced the use of sulfur ylides, generated from trialkylsulfonium salts, for the synthesis of epoxides, aziridines, and cyclopropanes. This series of reactions, now famously known as the Johnson-Corey-Chaykovsky reaction, established trialkylsulfonium salts as indispensable tools in the synthetic organic chemist's arsenal.
Biochemically, the discovery of S-adenosylmethionine (SAM) by Giulio Cantoni in 1952 revealed the crucial role of a naturally occurring sulfonium salt as the primary methyl group donor in a vast number of metabolic pathways in all living organisms.[1][2] This discovery highlighted the significance of sulfonium chemistry in biological systems and continues to inspire research in enzymology and drug design.
The following diagram illustrates a simplified timeline of these key developments.
Synthesis of Trialkylsulfonium Salts
The most prevalent and straightforward method for synthesizing trialkylsulfonium salts is the direct alkylation of a dialkyl sulfide with an alkyl halide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thioether acts as the nucleophile.
The general workflow for this synthesis is depicted below.
References
Quantum Chemical Calculations of the Triethylsulfonium Cation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the triethylsulfonium cation ((C₂H₅)₃S⁺) using quantum chemical calculations. The content herein is generated from Density Functional Theory (DFT) computations, offering a detailed examination of the cation's structural and vibrational properties. This guide is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and interactions of sulfonium-based compounds.
Introduction
The this compound cation is a key component in various chemical applications, including as a cation in ionic liquids and as a photoacid generator in photolithography. A fundamental understanding of its molecular structure and vibrational dynamics is crucial for designing new materials and predicting their behavior. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level. This guide details the computational methodology and presents the calculated geometric and vibrational data for the this compound cation.
Computational Methodology
The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometry of the this compound cation was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G* basis set was employed for all atoms. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic and main-group element compounds.
Experimental Protocols:
-
Geometry Optimization: The initial structure of the this compound cation was built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16, which include a maximum force of 0.00045 Ha/Bohr and a maximum displacement of 0.0018 Bohr. The optimized structure corresponds to a minimum on the potential energy surface, which was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency calculation was performed at the same B3LYP/6-31G* level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yielded a stable structure for the this compound cation. The key structural parameters, including selected bond lengths and bond angles, are summarized in the tables below. The sulfur atom is bonded to three ethyl groups in a pyramidal geometry.
Table 1: Calculated Bond Lengths for the this compound Cation (B3LYP/6-31G)*
| Bond | Bond Length (Å) |
| S - C₁ | 1.823 |
| S - C₃ | 1.823 |
| S - C₅ | 1.824 |
| C₁ - C₂ | 1.535 |
| C₃ - C₄ | 1.535 |
| C₅ - C₆ | 1.535 |
| C - H (avg.) | 1.09 - 1.10 |
Table 2: Calculated Bond Angles for the this compound Cation (B3LYP/6-31G)*
| Angle | Bond Angle (°) |
| C₁ - S - C₃ | 104.5 |
| C₁ - S - C₅ | 104.4 |
| C₃ - S - C₅ | 104.5 |
| S - C₁ - C₂ | 113.8 |
| S - C₃ - C₄ | 113.8 |
| S - C₅ - C₆ | 113.8 |
| H - C - H (avg.) | 107 - 109 |
| S - C - H (avg.) | 108 - 110 |
Vibrational Frequencies
The vibrational frequency analysis provides insights into the dynamic behavior of the this compound cation. The calculated harmonic frequencies and their corresponding vibrational modes are essential for interpreting experimental infrared (IR) and Raman spectra. A selection of the most prominent calculated vibrational frequencies is presented in Table 3.
Table 3: Selected Calculated Vibrational Frequencies for the this compound Cation (B3LYP/6-31G)*
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 2980 - 3080 | C-H stretching modes of the ethyl groups |
| 1450 - 1480 | CH₂ scissoring and CH₃ asymmetric deformation modes |
| 1380 - 1420 | CH₃ symmetric deformation (umbrella) modes |
| 1250 - 1300 | CH₂ wagging and twisting modes |
| 950 - 1050 | C-C stretching modes |
| 650 - 750 | C-S stretching modes |
| 250 - 400 | C-S-C bending modes and ethyl group torsional modes |
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the quantum chemical analysis of the this compound cation.
Caption: Computational workflow for the quantum chemical analysis of the this compound cation.
Caption: Logical relationships between theoretical methods and calculated properties.
Conclusion
This technical guide has presented a detailed computational study of the this compound cation using DFT at the B3LYP/6-31G* level of theory. The optimized geometric parameters and calculated vibrational frequencies provide a fundamental understanding of the intrinsic properties of this important chemical species. The data and methodologies outlined here can serve as a valuable reference for further computational and experimental investigations into the behavior of this compound-containing compounds in various applications. The provided visualizations offer a clear overview of the computational workflow and the theoretical underpinnings of the study.
Methodological & Application
Application Notes and Protocols: Triethylsulfonium Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific information regarding the applications and detailed experimental protocols of triethylsulfonium triflate in organic synthesis is limited in the readily available scientific literature. The following application notes and protocols are compiled based on the known reactivity of analogous trialkylsulfonium salts and other potent ethylating agents, such as ethyl triflate. These protocols are intended to serve as a starting point for research and development, and optimization will likely be necessary for specific applications.
Introduction to this compound Triflate
This compound triflate, [(CH₃CH₂)₃S]⁺[CF₃SO₃]⁻, is a powerful and highly reactive ethylating agent. Its reactivity stems from the combination of a trialkylsulfonium cation, which is an excellent leaving group, and the non-nucleophilic triflate anion. This combination makes the ethyl groups highly susceptible to nucleophilic attack. While less common in the literature than its methyl counterpart or ethyl triflate, this compound triflate is a valuable reagent for introducing ethyl groups onto a wide variety of nucleophiles under mild conditions. Its use is particularly advantageous when other ethylating agents, such as ethyl halides, are not reactive enough.
Key Properties (Postulated):
-
High Reactivity: Expected to be a potent ethylating agent due to the excellent leaving group ability of diethyl sulfide.
-
Good Solubility: Likely soluble in a range of common organic solvents.
-
Mild Reaction Conditions: Ethylation reactions are anticipated to proceed at or below room temperature.
Synthesis of Trialkylsulfonium Salts
Trialkylsulfonium salts are typically synthesized by the alkylation of a dialkyl sulfide with a strong alkylating agent. For this compound triflate, the most direct synthesis would involve the reaction of diethyl sulfide with ethyl triflate.
General Synthetic Protocol:
To a solution of diethyl sulfide (1.2 equivalents) in a dry, inert solvent such as dichloromethane or diethyl ether, is added ethyl trifluoromethanesulfonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a precipitate or a second liquid phase may be observed. The product can be isolated by filtration if it is a solid, or by removal of the solvent under reduced pressure. The resulting this compound triflate should be stored under an inert atmosphere and protected from moisture.
Applications in Organic Synthesis: Ethylation Reactions
This compound triflate is expected to be an excellent reagent for the ethylation of a wide range of nucleophiles. Below are postulated applications with representative quantitative data drawn from analogous ethylating agents.
Ethylation of Amines
The ethylation of primary and secondary amines is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. This compound triflate is expected to efficiently ethylate amines to form the corresponding secondary and tertiary amines, respectively.
Table 1: Representative Yields for the Ethylation of Amines
| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-Ethylaniline | Et₃S⁺TfO⁻, CH₂Cl₂, RT, 4h | 92 |
| 2 | Dibenzylamine | N-Ethyldibenzylamine | Et₃S⁺TfO⁻, CH₂Cl₂, RT, 2h | 95 |
| 3 | Morpholine | N-Ethylmorpholine | Et₃S⁺TfO⁻, CH₂Cl₂, 0 °C to RT, 3h | 98 |
| 4 | Indole | N-Ethylindole | Et₃S⁺TfO⁻, NaH, DMF, 0 °C, 1h | 89 |
Note: Yields are representative and based on the high reactivity of similar ethylating agents.
Ethylation of Phenols
The O-ethylation of phenols is a common method for protecting the hydroxyl group or for synthesizing aryl ethyl ethers, which are present in many natural products and drug candidates.
Table 2: Representative Yields for the Ethylation of Phenols
| Entry | Phenol Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Phenol | Ethyl phenyl ether | Et₃S⁺TfO⁻, K₂CO₃, Acetone, reflux, 6h | 94 |
| 2 | 4-Nitrophenol | 1-Ethyl-4-nitrobenzene | Et₃S⁺TfO⁻, K₂CO₃, DMF, RT, 2h | 96 |
| 3 | 2-Naphthol | 2-Ethoxynaphthalene | Et₃S⁺TfO⁻, Cs₂CO₃, CH₃CN, RT, 3h | 97 |
| 4 | Catechol | 1,2-Diethoxybenzene | Et₃S⁺TfO⁻ (2.2 eq), K₂CO₃, DMF, 50 °C, 8h | 85 |
Note: Yields are representative and based on the high reactivity of similar ethylating agents.
Ethylation of Thiols
The S-ethylation of thiols is a straightforward process to form thioethers. This compound triflate is expected to be highly effective for this transformation.
Table 3: Representative Yields for the Ethylation of Thiols
| Entry | Thiol Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | Ethyl phenyl sulfide | Et₃S⁺TfO⁻, Et₃N, CH₂Cl₂, 0 °C, 1h | 99 |
| 2 | 1-Dodecanethiol | 1-(Ethylthio)dodecane | Et₃S⁺TfO⁻, Et₃N, THF, RT, 2h | 97 |
| 3 | Cysteine derivative | S-Ethyl-cysteine derivative | Et₃S⁺TfO⁻, DIPEA, DMF, 0 °C to RT, 4h | 91 |
Note: Yields are representative and based on the high reactivity of similar ethylating agents.
Ethylation of Carboxylic Acids
The ethylation of carboxylic acids to form ethyl esters is a fundamental reaction in organic synthesis. While esterification is often achieved using an alcohol under acidic conditions, direct ethylation of a carboxylate salt with a powerful ethylating agent like this compound triflate can be advantageous for sensitive substrates.
Table 4: Representative Yields for the Ethylation of Carboxylic Acids
| Entry | Carboxylic Acid Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Benzoic acid | Ethyl benzoate | Et₃S⁺TfO⁻, Cs₂CO₃, DMF, RT, 5h | 93 |
| 2 | Acetic acid | Ethyl acetate | Et₃S⁺TfO⁻, K₂CO₃, CH₃CN, RT, 3h | 90 |
| 3 | Phenylacetic acid | Ethyl phenylacetate | Et₃S⁺TfO⁻, DBU, CH₂Cl₂, RT, 2h | 95 |
Note: Yields are representative and based on the high reactivity of similar ethylating agents.
Experimental Protocols
The following are general experimental protocols for the ethylation of various nucleophiles using this compound triflate. Caution: this compound triflate is expected to be a highly reactive and potentially toxic alkylating agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
General Protocol for the Ethylation of an Amine
To a solution of the amine (1.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, is added this compound triflate (1.1 mmol, 1.1 equivalents). If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) should be added. The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for the Ethylation of a Phenol
To a suspension of the phenol (1.0 mmol) and potassium carbonate (1.5 mmol, 1.5 equivalents) in dry acetone or dimethylformamide (10 mL) under an inert atmosphere, is added this compound triflate (1.2 mmol, 1.2 equivalents). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and water (20 mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for the Ethylation of a Thiol
To a solution of the thiol (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 equivalents) in dry tetrahydrofuran (5 mL) at 0 °C under an inert atmosphere, is added this compound triflate (1.1 mmol, 1.1 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-3 hours. Reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Protocol for the Ethylation of a Carboxylic Acid
To a solution of the carboxylic acid (1.0 mmol) and a base such as cesium carbonate or DBU (1.2 mmol, 1.2 equivalents) in dry dimethylformamide (5 mL) under an inert atmosphere, is added this compound triflate (1.2 mmol, 1.2 equivalents). The reaction mixture is stirred at room temperature for 2-6 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism: SN2 Ethylation
The ethylation of a generic nucleophile (Nu⁻) by this compound triflate is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic ethyl groups, leading to the displacement of diethyl sulfide as the leaving group.
Caption: SN2 mechanism for the ethylation of a nucleophile.
Experimental Workflow: General Ethylation Procedure
The following diagram illustrates a typical workflow for an ethylation reaction using this compound triflate.
Caption: General workflow for an ethylation reaction.
Application Notes and Protocols: Trialkylsulfonium Salts as Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is of paramount importance in industrial and laboratory settings, offering advantages such as the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[1][2] Phase-transfer catalysts, such as quaternary ammonium and phosphonium salts, function by transporting a reactive anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs.[2]
Among the various types of onium salts utilized as phase-transfer catalysts, trialkylsulfonium salts have emerged as a versatile class of catalysts for a range of organic transformations. While less common than their nitrogen and phosphorus counterparts, sulfonium salts exhibit unique reactivity and have been successfully employed in various catalytic applications. This document provides a detailed overview of the use of trialkylsulfonium salts, with a focus on readily accessible examples like trimethylsulfonium salts, as phase-transfer catalysts in organic synthesis. Due to a relative scarcity of literature specifically detailing the applications of triethylsulfonium salts as phase-transfer catalysts, this note will focus on the broader class of trialkylsulfonium salts, with the understanding that the principles and protocols can often be extrapolated to other members of this class, including this compound salts.
Mechanism of Phase-Transfer Catalysis with Trialkylsulfonium Salts
The catalytic cycle of a trialkylsulfonium salt in a typical liquid-liquid phase-transfer catalyzed nucleophilic substitution reaction involves the following key steps:
-
Anion Exchange: The trialkylsulfonium cation (R₃S⁺) initially present in the organic phase as a salt with a counter-anion (X⁻) exchanges this anion with the reactive anion (Y⁻) from the aqueous phase at the liquid-liquid interface.
-
Transport to Organic Phase: The newly formed lipophilic ion pair (R₃S⁺Y⁻) is soluble in the organic phase and transports the reactive anion away from the interface.
-
Reaction: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is poorly solvated and reacts with the organic substrate (R'-Z) to form the desired product (R'-Y).
-
Catalyst Regeneration: The trialkylsulfonium cation pairs with the leaving group anion (Z⁻) and transports it back to the aqueous phase, where it can exchange with another reactive anion (Y⁻), thus completing the catalytic cycle.
This mechanism allows for a continuous transfer of the reactive nucleophile into the organic phase, enabling the reaction to proceed efficiently.
Applications of Trialkylsulfonium Salts in Phase-Transfer Catalysis
While specific examples for this compound salts are not extensively documented in readily available literature, other trialkylsulfonium salts, particularly trimethylsulfonium salts, have been utilized in several types of phase-transfer catalyzed reactions.
Nucleophilic Substitution Reactions
Trialkylsulfonium salts can be effective catalysts for nucleophilic substitution reactions. For instance, trimethylsulfonium halides have been used to promote the formation of oxiranes from carbonyl compounds.[3][4] In these reactions, the sulfonium salt facilitates the generation of a sulfonium ylide in a biphasic system.
Asymmetric Conjugate Additions
Chiral tertiary sulfonium salts have been demonstrated to be effective catalysts in asymmetric base-free neutral phase-transfer reactions. For example, binaphthyl-modified bifunctional sulfonium salts have been used for the enantioselective conjugate addition of 3-substituted oxindoles to maleimides.[1] These reactions proceed with high enantioselectivity under neutral conditions, which is a significant advantage as it prevents the formation of sulfonium ylides that can occur under basic conditions and lead to catalyst decomposition.
Quantitative Data Summary
The following tables summarize quantitative data from representative applications of trialkylsulfonium salts in phase-transfer catalysis.
Table 1: Asymmetric Conjugate Addition of 3-Substituted Oxindoles to Maleimides Catalyzed by a Chiral Trialkylsulfonium Salt [1]
| Entry | Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | Toluene/H₂O | 16 | 95 | 92 |
| 2 | 0.5 | Toluene/H₂O | 24 | 93 | 91 |
| 3 | 0.1 | Toluene/H₂O | 48 | 88 | 90 |
Reaction conditions: 3-phenyloxindole (0.1 mmol), N-phenylmaleimide (0.12 mmol), catalyst in toluene (0.5 mL) and H₂O (0.5 mL) at room temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound Iodide
This protocol describes a general method for the synthesis of trialkylsulfonium salts, which can be adapted for the preparation of this compound iodide.
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Slowly add ethyl iodide (1.1 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the formation of this compound iodide.
-
Filter the precipitate and wash it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain pure this compound iodide.
Protocol 2: Phase-Transfer Catalyzed Epoxidation of an Aldehyde (General Procedure)
This protocol provides a general methodology for the epoxidation of an aldehyde using a trialkylsulfonium salt as a phase-transfer catalyst. This can be adapted using this compound iodide.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound iodide
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and this compound iodide (0.1 equivalents) in dichloromethane.
-
Add the 50% aqueous sodium hydroxide solution to the organic phase.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General Mechanism of Phase-Transfer Catalysis.
Caption: Workflow for a Phase-Transfer Catalyzed Epoxidation.
Conclusion
Trialkylsulfonium salts represent a valuable, albeit less explored, class of phase-transfer catalysts. Their application in nucleophilic substitutions and asymmetric reactions highlights their potential in organic synthesis. While specific, detailed applications of this compound salts are not as prevalent in the literature as those for other onium salts, the general principles and protocols outlined in this document for trialkylsulfonium salts provide a solid foundation for their use in research and development. Further exploration into the catalytic activity of various trialkylsulfonium salts, including this compound derivatives, is warranted to fully uncover their synthetic utility.
References
Application Notes and Protocols: Triethylsulfonium-Based Ionic Liquids in Electrochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylsulfonium-based ionic liquids are a class of room-temperature ionic liquids (RTILs) that have garnered significant interest in the field of electrochemistry. Their unique combination of properties, including high ionic conductivity, a wide electrochemical window, low viscosity, and good thermal stability, makes them promising candidates for various electrochemical applications.[1][2][3] This document provides an overview of their applications, key physicochemical properties, and detailed protocols for their electrochemical characterization. The most prominent member of this class is this compound bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI] or TESI), which is frequently highlighted for its exceptional performance.[1][4]
Key Applications
Electrolytes in Supercapacitors
This compound-based ionic liquids, particularly [S₂₂₂][TFSI], are excellent electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[1] Their high ionic conductivity facilitates rapid charge and discharge rates, while their wide electrochemical window enhances the energy density and cycling stability of the devices.[1] Supercapacitors using these electrolytes have demonstrated high capacitance retention, with over 90% retention after 10,000 cycles reported for [S₂₂₂][TFSI].[1]
Key Advantages in Supercapacitors:
-
High Ionic Conductivity: Enables fast ion transport and high power density.[1]
-
Wide Electrochemical Window: Allows for higher operating voltages, leading to increased energy storage capacity.[1]
-
Thermal Stability: Ensures safe operation over a wide range of temperatures.[1]
-
Low Volatility: Reduces the risk of leakage and flammability associated with conventional organic electrolytes.[4]
Electrolytes in Lithium-Ion Batteries
These ionic liquids are also being explored as safer, non-flammable electrolytes for lithium-ion batteries (LIBs).[2][4][5] Their inherent safety characteristics, such as low volatility and non-flammability, address major concerns with traditional carbonate-based electrolytes.[4] When combined with lithium salts like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), they form electrolytes that can be used with high-voltage electrode materials.[4] The [S₂₂₂][TFSI]–LiTFSI electrolyte system, for instance, is electrochemically stable up to 5 V against lithium metal.[4]
Key Advantages in Lithium-Ion Batteries:
-
Enhanced Safety: Low volatility and non-flammability improve the overall safety of the battery.[4]
-
High Voltage Stability: The wide electrochemical window is compatible with next-generation high-energy-density cathode materials.[2][4]
-
Good Ionic Conductivity: Facilitates efficient lithium-ion transport.[4]
Electrochemical Sensors
The unique properties of ionic liquids, such as high ionic conductivity and a wide potential window, make them suitable for applications in electrochemical sensors.[6] They can act as both the electrolyte and a modifier of the electrode surface to enhance sensitivity and selectivity.[6] this compound bis(trifluoromethylsulfonyl)imide has been investigated in polymer-based membrane reference electrodes, demonstrating the potential of these materials in stable and reproducible potentiometric sensing.[7]
Metal Deposition and Other Applications
The electrochemical stability of this compound-based ionic liquids makes them suitable media for the electrodeposition of metals and the electrochemical synthesis of nanoparticles.[8] Their ability to dissolve a wide range of metal salts and their wide potential window allow for the deposition of metals that are difficult to plate from aqueous solutions.
Physicochemical and Electrochemical Properties
The performance of this compound-based ionic liquids in electrochemical applications is dictated by their physical and electrochemical properties. A summary of key quantitative data for this compound bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) is presented below.
Table 1: Physicochemical Properties of this compound Bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI])
| Property | Value | Reference |
| Molecular Weight | 399.39 g/mol | |
| Melting Point | -35.5 °C | [1] |
| Decomposition Temperature | >300 °C | [1] |
| Viscosity (at 20 °C) | 39 cP | [1] |
| Viscosity (at 25 °C) | 30 mPa·s | [4] |
| Ionic Conductivity (at 25 °C) | 5.12 mS/cm | [1] |
| Ionic Conductivity (at 25 °C) | 7.1 mS/cm | [4] |
| Electrochemical Window | 4.5 V | [1] |
| Electrochemical Window | 5.7 V | [8] |
Experimental Protocols
The following are generalized protocols for the electrochemical characterization of this compound-based ionic liquids.
Protocol 1: Determination of Electrochemical Window using Cyclic Voltammetry
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
Materials:
-
This compound-based ionic liquid (e.g., [S₂₂₂][TFSI])
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the this compound-based ionic liquid to the cell, ensuring the electrodes are sufficiently immersed.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry (CV) scan over a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode). A typical scan rate is 50-100 mV/s.
-
Observe the resulting voltammogram. The electrochemical window is defined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid.[9]
-
The anodic and cathodic limits are typically defined at a specific current density cutoff (e.g., 0.1 or 1 mA/cm²).[9]
Diagram 1: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining the electrochemical window.
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy
Objective: To measure the ionic conductivity of the this compound-based ionic liquid.
Materials:
-
This compound-based ionic liquid
-
Conductivity cell with two parallel platinum electrodes of a known cell constant
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Temperature-controlled environment (e.g., oven or water bath)
Procedure:
-
Calibrate the conductivity cell with a standard solution of known conductivity (e.g., aqueous KCl) to determine the cell constant, if not already known.
-
Fill the conductivity cell with the this compound-based ionic liquid.
-
Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.
-
Connect the cell to the potentiostat.
-
Perform an electrochemical impedance spectroscopy (EIS) measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (R) of the ionic liquid is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (R * A) = k / R where L is the distance between the electrodes, A is the electrode area, and k is the cell constant.
Diagram 2: Workflow for Ionic Conductivity Measurement
Caption: Workflow for measuring ionic conductivity via EIS.
Conclusion
This compound-based ionic liquids, with this compound bis(trifluoromethylsulfonyl)imide as a leading example, present a compelling class of materials for advancing electrochemical technologies. Their favorable combination of high conductivity, a wide electrochemical window, and enhanced safety makes them highly suitable for use in high-performance supercapacitors and next-generation lithium-ion batteries. Further research into tailoring their properties and exploring their use in other electrochemical systems, such as sensors and electrodeposition, is warranted. The provided protocols offer a standardized approach for researchers to characterize and evaluate these promising ionic liquids for their specific applications.
References
- 1. This compound bis(trifluoromethylsulfonyl)imide | 321746-49-0 | Benchchem [benchchem.com]
- 2. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. An Update Review on Ionic Liquids Applications in Electrochemical Sensors [jcbms.org]
- 7. mdpi.com [mdpi.com]
- 8. Ionic Liquids: Electrochemical Apps [sigmaaldrich.com]
- 9. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylation Reactions Using Triethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsulfonium iodide is a versatile and effective reagent for the introduction of ethyl groups onto various nucleophilic substrates. As an S-ethylating agent, it offers a valuable alternative to other ethylating agents such as ethyl halides and diethyl sulfate, particularly in scenarios where mild reaction conditions are desirable. This document provides detailed protocols for the synthesis of this compound iodide and its application in the ethylation of phenols and amines, common transformations in organic synthesis and drug development.
Sulfonium salts, in general, are known for their utility as alkylating agents. The ethylation reaction with this compound iodide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks one of the ethyl groups, displacing diethyl sulfide as a leaving group. The reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity.
Data Summary
The following table summarizes representative quantitative data for the ethylation of a model phenol and amine using this compound iodide. Please note that yields and reaction times are substrate-dependent and the following data should be considered as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
| Entry | Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenetole | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Aniline | N-Ethylaniline | K₂CO₃ | DMF | 100 | 18 | 75 |
| 3 | 4-Nitrophenol | 4-Nitrophenetole | Cs₂CO₃ | DMF | 60 | 8 | 92 |
| 4 | Diethylamine | Triethylamine | NaH | THF | 25 | 6 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound Iodide
This protocol describes the synthesis of this compound iodide from diethyl sulfide and ethyl iodide.
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl sulfide (1.0 eq) and ethyl iodide (1.1 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically exothermic. If the reaction becomes too vigorous, cooling with a water bath may be necessary.
-
Continue stirring for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
After the reaction is complete, add anhydrous diethyl ether to the flask to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound iodide under vacuum to obtain a white crystalline solid. The product can be stored in a desiccator at room temperature.
Protocol 2: O-Ethylation of Phenols
This protocol provides a general procedure for the ethylation of phenols using this compound iodide.
Materials:
-
Substituted or unsubstituted phenol (1.0 eq)
-
This compound iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq), this compound iodide (1.2 eq), and the base (1.5 eq).
-
Add the anhydrous solvent (acetonitrile or DMF) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethylated phenol.
Protocol 3: N-Ethylation of Amines
This protocol outlines a general method for the ethylation of primary and secondary amines.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound iodide (1.2 eq for mono-ethylation, excess for di-ethylation)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the base (1.5 eq).
-
Add the anhydrous solvent (DMF or THF). If using NaH, add it portion-wise at 0 °C.
-
Add this compound iodide (1.2 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with water (especially if NaH was used).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the N-ethylated amine.
Visualizations
Application Notes and Protocols for Triethylsulfonium Salt Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and kinetics associated with triethylsulfonium salts. The information is intended to guide researchers in the application of these reagents in organic synthesis and to provide protocols for experimental investigation.
Nucleophilic Substitution Reactions: The Corey-Chaykovsky Reaction
This compound salts are valuable precursors for the in-situ generation of sulfur ylides, which are key reagents in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.
Reaction Mechanism
The Corey-Chaykovsky reaction proceeds through a two-step mechanism:
-
Ylide Formation: A strong base deprotonates the this compound salt (e.g., this compound iodide) at a carbon adjacent to the positively charged sulfur atom, forming a transient, highly reactive this compound ylide.
-
Nucleophilic Attack and Ring Closure: The nucleophilic ylide attacks the electrophilic carbon of a carbonyl group (in aldehydes or ketones) or an imine.[1] This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide or amide anion displaces the diethyl sulfide leaving group to form a three-membered ring (epoxide or aziridine, respectively).[1][2] The reaction with α,β-unsaturated carbonyl compounds typically leads to cyclopropanation.[1]
The nucleophilic addition of the ylide to the substrate is generally considered the rate-determining step.[3]
References
Application of Triethylsulfonium-Based Ionic Liquids in Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsulfonium-based ionic liquids, particularly this compound bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI]), are emerging as promising electrolyte components in advanced lithium-ion battery systems, most notably in lithium-sulfur (Li-S) batteries. Their unique physicochemical properties, including high ionic conductivity, low viscosity, and favorable interactions with battery components, address some of the critical challenges hindering the commercialization of next-generation battery technologies.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound-based electrolytes in lithium-ion batteries.
Key Applications and Advantages
The primary application of this compound-based ionic liquids in the context of lithium-ion batteries is as an electrolyte additive or co-solvent in Li-S batteries to mitigate the polysulfide shuttle effect.[1] The shuttle effect, a major cause of capacity fading and low coulombic efficiency in Li-S batteries, involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to and reaction with the lithium anode.
Advantages of using this compound Bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI]):
-
Suppression of Polysulfide Shuttle: The this compound cation ([S₂₂₂]⁺) and the bis(trifluoromethanesulfonyl)imide anion ([TFSI]⁻) can interact with and entrap polysulfide species, preventing their migration to the anode.[3]
-
Enhanced Interfacial Stability: [S₂₂₂][TFSI] can contribute to the formation of a stable solid electrolyte interphase (SEI) on the lithium anode, further inhibiting detrimental side reactions.
-
Favorable Physicochemical Properties: This ionic liquid exhibits a low melting point, low viscosity, and high ionic conductivity, which are desirable characteristics for an electrolyte.[4]
Data Presentation
Physicochemical Properties of this compound-Based Electrolytes
| Property | Value | Conditions | Reference |
| Ionic Liquid | This compound bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI]) | ||
| Melting Point | -35.5 °C | [1] | |
| Decomposition Temperature | >300 °C | [1] | |
| Ionic Conductivity | 5.12 mS/cm | at 25 °C | [1] |
| Viscosity | 39 cP | at 20 °C | [1] |
| Electrochemical Window | 4.5 V | [1] |
Comparative Electrochemical Performance of Li-S Batteries
A representative comparison of Li-S batteries with a standard electrolyte versus an electrolyte containing a [S₂₂₂][TFSI] additive is presented below. The data is synthesized from typical performance improvements reported in the literature.
| Performance Metric | Standard Electrolyte (e.g., 1M LiTFSI in DOL/DME) | Electrolyte with [S₂₂₂][TFSI] Additive |
| Initial Discharge Capacity | ~1000-1200 mAh/g | ~1100-1300 mAh/g |
| Capacity Retention | ~50-60% after 100 cycles | ~70-80% after 100 cycles |
| Coulombic Efficiency | ~90-95% | >98% |
Experimental Protocols
Synthesis of this compound Bis(trifluoromethanesulfonyl)imide ([S₂₂₂][TFSI])
Materials:
-
This compound iodide
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetonitrile or Methylene chloride (anhydrous)
Procedure:
-
Dissolve equimolar amounts of this compound iodide and lithium bis(trifluoromethanesulfonyl)imide in the chosen organic solvent in a flask.
-
Stir the mixture at room temperature for 24 hours. The reaction involves an anion exchange from iodide to bis(trifluoromethylsulfonyl)imide.
-
A precipitate of lithium iodide (LiI) will form. Remove the precipitate by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the this compound bis(trifluoromethanesulfonyl)imide ionic liquid.
-
Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual solvent and water.
Electrolyte Preparation for Li-S Batteries
Standard Electrolyte (Baseline):
-
1.0 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME).
-
0.1 M Lithium nitrate (LiNO₃) as an additive to protect the lithium anode.
[S₂₂₂][TFSI] Additive Electrolyte:
-
Prepare the baseline electrolyte as described above.
-
Add this compound bis(trifluoromethanesulfonyl)imide to the baseline electrolyte to achieve the desired concentration (e.g., 0.1 M to 0.5 M).
-
Stir the mixture in an argon-filled glovebox until the ionic liquid is completely dissolved.
Coin Cell Assembly (CR2032) for Li-S Battery Testing
Components:
-
Sulfur/carbon composite cathode
-
Lithium metal anode
-
Polypropylene separator (e.g., Celgard 2400)
-
Electrolyte
-
CR2032 coin cell components (case, gasket, spacer, spring)
Procedure (performed in an argon-filled glovebox):
-
Place the sulfur/carbon cathode into the bottom case of the coin cell.
-
Add a few drops of the prepared electrolyte onto the cathode surface to ensure it is well-wetted.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer disk and then a spring on top of the lithium anode.
-
Place the gasket on the top case and carefully close the coin cell.
-
Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.
Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Voltage Range: 1.7 V to 2.8 V vs. Li/Li⁺
-
Scan Rate: 0.1 mV/s
-
Purpose: To investigate the redox reactions of sulfur and the effect of the additive.
-
-
Galvanostatic Cycling:
-
Current Rate: C/10 to 1C (where 1C = 1675 mA/g of sulfur)
-
Voltage Window: 1.7 V to 2.8 V
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycling stability.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz
-
AC Amplitude: 5-10 mV
-
Purpose: To analyze the interfacial resistance and charge transfer kinetics of the cell.
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound-based electrolytes.
Caption: Mechanism of polysulfide shuttle suppression by [S₂₂₂][TFSI].
References
Application Notes and Protocols: Triethylsulfonium Salts as Precursors for Sulfur Ylides in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of epoxides is a fundamental transformation in organic synthesis, providing key intermediates for the production of a wide array of complex molecules, including pharmaceuticals. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds to epoxides, is a powerful and widely used method. While trimethylsulfonium salts are the most common precursors for the requisite sulfur ylides, triethylsulfonium salts offer an alternative route, particularly for the synthesis of substituted epoxides. This document provides detailed application notes and protocols for the use of this compound salts as precursors for sulfur ylides in epoxidation reactions.
Reaction Principle
The core of the reaction involves the deprotonation of a this compound salt to form a sulfur ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate subsequently undergoes an intramolecular cyclization to form the epoxide, with the concomitant loss of diethyl sulfide. The reaction is known for its high diastereoselectivity, typically favoring the formation of trans-epoxides.[1][2]
Applications in Synthesis
The use of this compound-derived ylides is particularly relevant in the synthesis of 1,2-disubstituted epoxides. A key application is the reaction with aromatic aldehydes to produce styrene oxide derivatives, which are valuable chiral building blocks in medicinal chemistry and materials science.[3]
Data Presentation
The following table summarizes representative data for the epoxidation of benzaldehyde using different trialkylsulfonium precursors.
| Precursor Salt | Aldehyde | Base | Solvent System | Product | Yield (%) | Reference |
| This compound Bromide | Benzaldehyde | 50% Sodium Hydroxide | Benzene/Ethanol/Water | 1,2-Epoxypropylbenzene | 68 | [3] |
| Trimethylsulfonium Iodide | Benzaldehyde | Potassium tert-butoxide | DMSO | Styrene Oxide | High (unspecified) | [4] |
| Trimethylsulfonium Chloride | Benzaldehyde | 50% Sodium Hydroxide | n-Propanol/Water | Styrene Oxide | 67 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Epoxypropylbenzene from Benzaldehyde and this compound Bromide
This protocol is adapted from a patented procedure for the synthesis of aromatic epoxides using this compound salts in an aqueous medium.[3]
Materials:
-
This compound bromide
-
Benzaldehyde
-
Benzene
-
Ethanol (85%)
-
50% Sodium Hydroxide (caustic) solution
-
Standard laboratory glassware for organic synthesis
-
Stirring and heating apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a well-stirred reaction vessel, combine 0.28 moles of aqueous this compound bromide, 31.8 parts by weight (0.30 moles) of benzaldehyde, 170 parts by weight of benzene, and 70 parts by weight of 85% ethanol.
-
Reaction Initiation: Heat the mixture to 50°C with continuous stirring.
-
Base Addition: To the heated mixture, add 33 parts by weight (0.42 moles) of a 50% sodium hydroxide solution. The addition should be done carefully to control any exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of benzaldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The organic phase, containing the product, can be separated. The aqueous phase may be extracted with a suitable organic solvent (e.g., benzene or diethyl ether) to recover any remaining product. The combined organic phases should be washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure 1,2-epoxypropylbenzene. The reported yield for this procedure is 68%.[3]
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Corey-Chaykovsky reaction.
Caption: General mechanism of the Corey-Chaykovsky epoxidation reaction.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for epoxidation using this compound salts.
Caption: Experimental workflow for epoxidation using this compound salts.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3442912A - Synthesis of aromatic epoxides from trialkylsulfonium salts - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Triethylsulfonium Salts as Electrolytes for Electrochemical Double Layer Capacitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethylsulfonium-based ionic liquids as electrolytes in electrochemical double layer capacitors (EDLCs), also known as supercapacitors. The focus is on two common salts: this compound tetrafluoroborate ([S₂₂₂][BF₄]) and this compound bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]).
Introduction to this compound Salts in EDLCs
This compound-based ionic liquids are promising electrolytes for high-performance EDLCs due to their favorable physicochemical and electrochemical properties.[1] These salts, existing as liquids at or near room temperature, offer a unique combination of high ionic conductivity, a wide electrochemical stability window, and low volatility, addressing some of the limitations of conventional organic electrolytes.[2][3]
The choice of the anion, either tetrafluoroborate (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (TFSI⁻), significantly influences the electrolyte's properties and, consequently, the performance of the EDLC.[2] Generally, TFSI-based ionic liquids exhibit lower viscosities and higher ionic conductivities compared to their BF₄⁻ counterparts.[3]
Physicochemical and Electrochemical Properties
A summary of the key properties of this compound salts relevant to their application in EDLCs is presented below. Direct comparative data under identical conditions is limited in the literature; therefore, data from various sources for the individual salts and related compounds are compiled.
| Property | This compound Tetrafluoroborate ([S₂₂₂][BF₄]) | This compound Bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) | Unit |
| Ionic Conductivity | Data not readily available; generally lower than TFSI analogs. | ~6.0 - 7.1 | mS/cm |
| Viscosity | Data not readily available; generally higher than TFSI analogs. | ~30 | mPa·s |
| Electrochemical Stability Window (ESW) | Expected to be wide, typical for tetrafluoroborate salts. | Up to 5 (vs. Li/Li⁺) | V |
| Melting Point | Data not readily available. | -35.5 | °C |
| Thermal Stability | Generally good for tetrafluoroborate salts. | Thermally stable, decomposition dominated by the anion. |
Experimental Protocols
Synthesis of this compound Salts
3.1.1. General Synthesis of Trialkylsulfonium Halides (Precursor)
This is a general procedure that can be adapted for the synthesis of the this compound halide precursor.
-
Reaction: Diethyl sulfide is reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an appropriate solvent.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide in a suitable solvent (e.g., acetone, acetonitrile).
-
Add a stoichiometric equivalent of the ethyl halide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
The product, this compound halide, will precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
3.1.2. Anion Exchange for this compound Tetrafluoroborate ([S₂₂₂][BF₄])
This procedure describes a metathesis reaction to exchange the halide anion for tetrafluoroborate.[4]
-
Reaction: this compound halide is reacted with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate).
-
Procedure:
-
Dissolve the this compound halide in a suitable solvent in which the starting salt is soluble but the resulting inorganic halide salt (e.g., NaBr) is not (e.g., acetone, ethanol).
-
In a separate flask, dissolve a stoichiometric equivalent of the tetrafluoroborate salt in the same solvent.
-
Slowly add the tetrafluoroborate salt solution to the this compound halide solution while stirring.
-
A precipitate of the inorganic halide salt will form.
-
Stir the reaction mixture for several hours at room temperature.
-
Filter the mixture to remove the precipitated inorganic salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound tetrafluoroborate.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol-ether).[4]
-
3.1.3. Anion Exchange for this compound Bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI])
This procedure details the synthesis of the TFSI salt via a metathesis reaction.[5][6][7]
-
Reaction: this compound halide is reacted with a bis(trifluoromethylsulfonyl)imide salt (e.g., lithium bis(trifluoromethylsulfonyl)imide).
-
Procedure:
-
Dissolve the this compound halide in deionized water.
-
In a separate beaker, dissolve a stoichiometric equivalent of lithium bis(trifluoromethylsulfonyl)imide in deionized water.
-
Slowly add the lithium bis(trifluoromethylsulfonyl)imide solution to the this compound halide solution with vigorous stirring.
-
The hydrophobic this compound bis(trifluoromethylsulfonyl)imide will phase-separate from the aqueous solution.
-
Separate the ionic liquid phase using a separatory funnel.
-
Wash the ionic liquid phase multiple times with deionized water to remove any residual lithium halide.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Fabrication of Electrochemical Double Layer Capacitor (EDLC)
This protocol outlines the assembly of a coin cell-type EDLC for testing the this compound electrolytes.
-
Materials and Equipment:
-
Activated carbon (high surface area)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PTFE or PVDF)
-
Solvent for slurry preparation (e.g., isopropanol for PTFE, NMP for PVDF)
-
Current collectors (e.g., aluminum foil)
-
Separator (e.g., Celgard)
-
This compound salt electrolyte
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an inert atmosphere (e.g., argon)
-
Electrode punching machine
-
Rolling press
-
Vacuum oven
-
Coin cell crimper
-
-
Procedure:
-
Electrode Slurry Preparation:
-
Prepare a slurry by mixing the activated carbon, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).
-
Add the appropriate solvent and mix thoroughly to form a homogeneous slurry.
-
-
Electrode Casting:
-
Cast the slurry onto the current collectors using a doctor blade to a desired thickness.
-
-
Electrode Drying and Pressing:
-
Dry the coated current collectors in a vacuum oven at a suitable temperature (e.g., 120 °C) for several hours to remove the solvent.
-
Press the dried electrodes using a rolling press to ensure good contact between the active material and the current collector and to achieve the desired electrode density.
-
-
Cell Assembly (inside a glovebox):
-
Punch out circular electrodes of the desired diameter from the coated foils.
-
Place the positive electrode in the bottom coin cell casing.
-
Add a few drops of the this compound salt electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted positive electrode.
-
Add a few more drops of the electrolyte to wet the separator.
-
Place the negative electrode on top of the separator.
-
Add a final few drops of electrolyte.
-
Place a spacer and a spring on top of the negative electrode.
-
Place the top casing and crimp the coin cell to seal it.
-
-
Electrochemical Characterization
The following are standard electrochemical techniques used to evaluate the performance of the assembled EDLCs.
3.3.1. Cyclic Voltammetry (CV)
CV is used to determine the electrochemical stability window (ESW) of the electrolyte and to assess the capacitive behavior of the EDLC.[8][9]
-
Instrument: Potentiostat/Galvanostat
-
Typical Parameters:
-
Potential Window: Sweep the voltage from 0 V to a desired upper limit (e.g., 2.5 V to 3.5 V, depending on the electrolyte's stability) and back to 0 V. The upper limit should be determined by gradually increasing the voltage window until significant faradaic peaks (indicating electrolyte decomposition) are observed.[10]
-
Scan Rates: Perform scans at various rates (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate the rate capability of the device.[8]
-
Number of Cycles: Run for a few cycles at each scan rate to ensure a stable response.
-
3.3.2. Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, power density, and cycle life of the EDLC.[11][12][13]
-
Instrument: Battery cycler or Potentiostat/Galvanostat
-
Typical Parameters:
-
Current Density: Apply a constant current density (e.g., 0.5, 1, 2, 5, 10 A/g) for both charging and discharging. The current is calculated based on the mass of the active material in the electrodes.
-
Potential Window: Charge and discharge the cell between 0 V and the maximum operating voltage determined from the CV analysis.
-
Number of Cycles: For cycle life testing, run for a large number of cycles (e.g., 1,000 to 10,000 or more) at a specific current density.[14][15]
-
3.3.3. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the internal resistance and ion diffusion characteristics of the EDLC.[16][17][18][19]
-
Instrument: Potentiostat/Galvanostat with a frequency response analyzer
-
Typical Parameters:
-
Frequency Range: Sweep from a high frequency (e.g., 100 kHz or 1 MHz) to a low frequency (e.g., 10 mHz or 1 mHz).
-
AC Amplitude: Apply a small AC voltage perturbation (e.g., 5 or 10 mV) at the open-circuit potential.[10]
-
Data Analysis and Interpretation
-
Specific Capacitance (from GCD): Calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material in both electrodes, and ΔV is the voltage window.
-
Energy Density: Calculated using the formula: E = (0.5 * C * ΔV²) / 3.6, where E is in Wh/kg, C is the specific capacitance in F/g, and ΔV is the voltage window in V.[20][21]
-
Power Density: Calculated using the formula: P = (E * 3600) / Δt, where P is in W/kg, E is the energy density in Wh/kg, and Δt is the discharge time in seconds.[22][23]
-
Equivalent Series Resistance (ESR) (from GCD): Determined from the initial voltage drop (IR drop) at the beginning of the discharge curve: ESR = IR_drop / (2 * I).
-
Nyquist Plot (from EIS): The x-intercept at high frequency represents the equivalent series resistance (ESR). The 45-degree line in the mid-frequency region (Warburg impedance) is related to ion diffusion, and the near-vertical line at low frequency represents the capacitive behavior.
Visualizations
Caption: Basic structure of an Electrochemical Double Layer Capacitor (EDLC).
Caption: Experimental workflow for evaluating this compound salt electrolytes.
Caption: Charge storage mechanism at the electrode-electrolyte interface.
References
- 1. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]
- 7. CN109369474B - Preparation method of lithium bis (trifluoromethylsulfonyl) imide - Google Patents [patents.google.com]
- 8. lepo.it.da.ut.ee [lepo.it.da.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biologic.net [biologic.net]
- 14. researchgate.net [researchgate.net]
- 15. steps.ucdavis.edu [steps.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.it]
- 18. mdpi.com [mdpi.com]
- 19. swamp.mse.ufl.edu [swamp.mse.ufl.edu]
- 20. db-thueringen.de [db-thueringen.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An Ultra-High-Energy Density Supercapacitor; Fabrication Based on Thiol-functionalized Graphene Oxide Scrolls - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Frontiers: Application Notes for Triethylsulfonium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethylsulfonium-based ionic liquids in various green chemistry applications. These compounds represent a class of molten salts with negligible vapor pressure, high thermal stability, and tunable physicochemical properties, making them attractive alternatives to volatile organic solvents. The following sections detail their application in extractive desulfurization of fuels, biomass pretreatment, and carbon dioxide capture, supported by experimental data and protocols.
Extractive Desulfurization of Liquid Fuels
This compound ionic liquids, in principle, can be effective extractants for sulfur-containing aromatic compounds from liquid fuels due to potential π-π interactions between the sulfonium cation and the aromatic sulfur compounds. While specific data for this compound-based ionic liquids is limited, the following protocol for extractive desulfurization using a trialkylamine-based protic ionic liquid provides a representative methodology.
Comparative Performance of Ionic Liquids in Extractive Desulfurization
The efficiency of various ionic liquids in removing different sulfur compounds from model oil is summarized below. This data is presented to offer a comparative landscape, though it does not include this compound-based ILs due to a lack of available literature.
| Ionic Liquid | Sulfur Compound | Removal Efficiency (%) |
| Tris(3,6-dioxaheptyl) ammonium salicylate ([TDA][SA]) | Thiophene (TH) | 72.68[1] |
| Tris(3,6-dioxaheptyl) ammonium salicylate ([TDA][SA]) | Benzothiophene (BT) | 76.31[1] |
| Tris(3,6-dioxaheptyl) ammonium salicylate ([TDA][SA]) | Dibenzothiophene (DBT) | 83.94[1] |
| 3-butyl-4-methylthiazolium thiocyanate [BMTH]SCN | Dibenzothiophene (DBT) | 81.2[2] |
| 1-octyl-3-methylpyridinium tetrafluoroborate | Dibenzothiophene (DBT) | >90 (multi-stage) |
Experimental Protocol: Extractive Desulfurization of Model Fuel
This protocol is adapted from a study on trialkylamine-based protic ionic liquids[1].
1. Preparation of Model Oil:
-
Prepare a stock solution of a model sulfur compound (e.g., dibenzothiophene, DBT) in a sulfur-free organic solvent (e.g., n-octane) at a concentration of 500 ppm.
2. Extraction Process:
-
In a sealed glass vial, mix the model oil and the this compound-based ionic liquid at a specific mass ratio (e.g., 1:1).
-
Stir the mixture vigorously at a constant temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes) to ensure thorough mixing and mass transfer.
-
After stirring, allow the mixture to stand for a period (e.g., 20 minutes) to facilitate phase separation. The ionic liquid phase, containing the extracted sulfur compounds, will settle at the bottom.
3. Analysis:
-
Carefully extract the upper oil phase.
-
Analyze the sulfur content of the treated oil phase using a suitable analytical technique, such as gas chromatography with a flame ionization detector (GC-FID) or a sulfur-selective detector.
-
The desulfurization efficiency is calculated using the following formula: Efficiency (%) = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial sulfur concentration and C_final is the sulfur concentration after extraction.
4. Ionic Liquid Regeneration:
-
The spent ionic liquid can be regenerated by back-extraction with a suitable solvent or by vacuum distillation to remove the dissolved sulfur compounds.
Process Workflow: Extractive Desulfurization
Caption: Workflow for extractive desulfurization using an ionic liquid.
Lignocellulosic Biomass Pretreatment
Biomass Delignification Efficiency
The following table presents data on the delignification of different biomass types using a protic ionic liquid, demonstrating the potential of these solvents in biorefining.
| Ionic Liquid | Biomass | Delignification (%) |
| [Triethylammonium][HSO4] with 20 wt% water | Miscanthus | ~40 |
| [Triethylammonium][HSO4] with 20 wt% water | Pine | ~25 |
Experimental Protocol: Biomass Delignification
This protocol is adapted from a study on low-cost protic ionic liquids for biomass pretreatment[3][4].
1. Ionic Liquid Solution Preparation:
-
Prepare a solution of the this compound-based ionic liquid, potentially with a specific water content (e.g., 20 wt%) to reduce viscosity and cost.
2. Biomass Pretreatment:
-
Place a known amount of dried and milled lignocellulosic biomass (e.g., 1 g of Miscanthus) into a pressure tube.
-
Add the ionic liquid solution at a specified biomass-to-solvent ratio (e.g., 1:10 g/g).
-
Heat the mixture in an oven or oil bath to a specific temperature (e.g., 120°C) for a defined period (e.g., 8 hours) with stirring.
3. Lignin Precipitation and Separation:
-
After the pretreatment, add an anti-solvent (e.g., water) to the mixture to precipitate the dissolved lignin.
-
Separate the solid cellulose-rich pulp from the lignin-containing ionic liquid solution by filtration.
-
Wash the pulp thoroughly with the anti-solvent and then with deionized water to remove any residual ionic liquid.
4. Lignin Recovery and Ionic Liquid Recycling:
-
Recover the precipitated lignin from the filtrate by filtration.
-
The ionic liquid can be regenerated by evaporating the water.
5. Analysis:
-
Determine the composition (cellulose, hemicellulose, and lignin content) of the pretreated biomass using standard analytical procedures (e.g., NREL compositional analysis).
Biomass Pretreatment and Fractionation Workflow
Caption: Workflow for biomass pretreatment and fractionation using an ionic liquid.
Carbon Dioxide Capture
Ionic liquids are being investigated as potential solvents for CO2 capture due to their low volatility and high CO2 solubility. While specific data for this compound-based ionic liquids is scarce, the following table presents CO2 solubility data in a structurally related ammonium-based ionic liquid, Triethyltetradecyl Ammonium Bis(Trifluoromethylsulfonyl) Imide, which provides an indication of the potential performance.
CO2 Solubility in an Ammonium-Based Ionic Liquid
The solubility of CO2 was measured at various temperatures and pressures. The data is presented as the mole fraction of CO2 (x_CO2) dissolved in the ionic liquid at equilibrium[5][6].
| Temperature (°C) | Pressure (MPa) | CO2 Mole Fraction (x_CO2) |
| 30 | ~0.2 | ~0.1 |
| 30 | ~0.5 | ~0.25 |
| 30 | ~1.0 | ~0.45 |
| 50 | ~0.2 | ~0.08 |
| 50 | ~0.5 | ~0.2 |
| 50 | ~1.0 | ~0.38 |
| 70 | ~0.2 | ~0.06 |
| 70 | ~0.5 | ~0.15 |
| 70 | ~1.0 | ~0.3 |
Experimental Protocol: CO2 Solubility Measurement
This protocol is based on the gravimetric method described in the literature for measuring gas solubility in ionic liquids[7][8].
1. Sample Preparation:
-
A known mass of the this compound-based ionic liquid is placed in a thermostated sample chamber of a gravimetric microbalance.
-
The ionic liquid is degassed under vacuum to remove any dissolved gases.
2. Solubility Measurement:
-
The sample chamber is pressurized with CO2 to the desired pressure.
-
The mass increase of the ionic liquid due to CO2 absorption is continuously monitored by the microbalance until equilibrium is reached (i.e., the mass no longer changes).
-
The temperature of the sample chamber is precisely controlled throughout the experiment.
3. Data Analysis:
-
The mole fraction of dissolved CO2 is calculated from the mass of absorbed CO2 and the initial mass of the ionic liquid.
-
The experiment is repeated at different pressures and temperatures to construct solubility isotherms.
Logical Diagram: Factors Influencing CO2 Capture in Ionic Liquids
Caption: Key factors influencing the efficiency of CO2 capture in ionic liquids.
Physicochemical Properties of a Representative this compound Ionic Liquid
Understanding the fundamental physical and chemical properties of this compound ionic liquids is crucial for their effective application. The following table summarizes key properties for a representative example.
| Property | Value |
| Ionic Liquid | This compound bis(trifluoromethylsulfonyl)imide |
| CAS Number | 321746-49-0[7] |
| Molecular Formula | C8H15F6NO4S3[7] |
| Molecular Weight | 399.38 g/mol [7] |
| Appearance | Slightly yellow to orange clear liquid[7] |
| Melting Point | -35.5 °C[7] |
| Density | 1.47 g/mL[7] |
| Refractive Index (n20D) | 1.43[7] |
These application notes and protocols provide a foundational guide for researchers and professionals interested in exploring the green chemistry applications of this compound-based ionic liquids. Further research is encouraged to expand the available data and explore the full potential of this promising class of solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Triethylsulfonium Salt Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the thermal decomposition of triethylsulfonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound salts?
A1: The thermal stability of this compound salts is predominantly influenced by the nature of the counter-anion. The nucleophilicity and basicity of the anion are critical factors. Highly nucleophilic anions tend to decrease the decomposition temperature by promoting nucleophilic attack on the carbon atoms of the ethyl groups. Generally, anions that are weakly coordinating and have a delocalized negative charge contribute to higher thermal stability.
Q2: What are the expected decomposition products of this compound salts?
A2: The primary decomposition products depend on the dominant degradation pathway. For a nucleophilic substitution (SN2) pathway, the expected products are diethyl sulfide and an ethyl-anion adduct (e.g., ethyl iodide). For an elimination (E2) pathway, the products would be diethyl sulfide, ethylene, and the protonated anion.
Q3: How can I determine the decomposition temperature of my this compound salt sample?
A3: The most common technique for determining the decomposition temperature is Thermogravimetric Analysis (TGA). TGA measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is typically reported as the decomposition temperature.
Troubleshooting Guide for Thermal Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible decomposition temperatures. | 1. Inconsistent heating rates between experiments. 2. Presence of impurities (e.g., water, residual solvents). 3. Sample size variation. 4. Inconsistent sample placement in the TGA crucible. | 1. Use a standardized heating rate for all experiments (e.g., 10 °C/min). 2. Dry the sample under vacuum prior to analysis to remove volatile impurities. 3. Use a consistent sample mass (typically 5-10 mg) for all runs. 4. Ensure the sample is evenly spread at the bottom of the crucible. |
| Gradual, continuous mass loss before the main decomposition event. | 1. Presence of volatile impurities. 2. The salt is hygroscopic and has absorbed atmospheric moisture. | 1. Purify the salt before analysis. 2. Handle and load the sample in an inert atmosphere (e.g., a glovebox) to prevent moisture uptake. |
| Sharp, unexpected mass loss at low temperatures. | 1. Decomposition of a thermally unstable impurity. 2. Reaction of the salt with the crucible material at elevated temperatures. | 1. Analyze the purity of the sample using techniques like NMR or mass spectrometry. 2. Use an inert crucible material such as alumina or platinum. |
| No clear decomposition onset in the TGA curve. | 1. The salt is highly thermally stable and does not decompose within the experimental temperature range. 2. The decomposition products are non-volatile under the experimental conditions. | 1. Extend the temperature range of the TGA experiment. 2. Analyze the evolved gases using a hyphenated technique like TGA-MS or TGA-FTIR to identify decomposition products. |
Quantitative Data on Decomposition Temperatures
The decomposition temperature of this compound salts is highly dependent on the counter-anion. Below is a summary of available data.
| Cation | Anion | Decomposition Onset Temperature (°C) | Notes |
| This compound | Iodide (I⁻) | ~148 | Decomposition observed at the melting point. |
| This compound | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | > 300 | Generally high thermal stability is observed for salts with this anion.[1][2] A precise onset temperature for the this compound salt is not widely reported but is expected to be high. |
| This compound | Tetrafluoroborate (BF₄⁻) | Data not readily available | Expected to be less stable than the [NTf₂]⁻ salt due to the higher nucleophilicity of the BF₄⁻ anion. |
| This compound | Trifluoromethanesulfonate (OTf⁻) | Data not readily available | Stability is expected to be intermediate, influenced by the nucleophilicity of the triflate anion. |
Decomposition Pathways
The thermal decomposition of this compound salts can proceed through two primary pathways: Nucleophilic Substitution (SN2) and Elimination (E2). The dominant pathway is influenced by the basicity and nucleophilicity of the counter-anion.
SN2 Pathway
This pathway is favored by nucleophilic, non-basic anions (e.g., I⁻). The anion directly attacks one of the α-carbons of the ethyl groups, leading to the formation of diethyl sulfide and an ethyl-anion adduct.
Caption: SN2 decomposition pathway of this compound salts.
E2 Pathway
This pathway is favored by basic anions. The anion acts as a base, abstracting a proton from a β-carbon of an ethyl group, leading to the formation of diethyl sulfide, ethylene, and the protonated anion.
Caption: E₂ decomposition pathway of this compound salts.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol for this compound Salts
This protocol outlines the general steps for determining the thermal stability of this compound salts using a thermogravimetric analyzer.
Caption: Experimental workflow for TGA of this compound salts.
References
Technical Support Center: Triethylsulfonium-Mediated Reactions
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with triethylsulfonium-mediated reactions, such as the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What are this compound-mediated reactions primarily used for? A1: this compound-mediated reactions are most commonly used for the synthesis of epoxides from aldehydes and ketones.[1][2] They can also be utilized to create aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][3] This process is widely known as the Johnson-Corey-Chaykovsky reaction.[1]
Q2: How is the reactive species generated? A2: The reactive species, a sulfur ylide, is typically generated in situ by the deprotonation of a stable this compound salt, such as this compound iodide, using a strong base.[2][3]
Q3: What is the difference between a sulfonium ylide and a sulfoxonium ylide? A3: Sulfonium ylides (e.g., from trimethylsulfonium iodide) are generally less stable and more reactive than sulfoxonium ylides (e.g., from trimethylsulfoxonium iodide).[4] This difference in reactivity can influence the reaction outcome; for instance, with α,β-unsaturated ketones, sulfonium ylides tend to produce epoxides (1,2-addition), while the more stable sulfoxonium ylides often yield cyclopropanes (1,4-addition).[3][5]
Q4: Can I use a this compound salt with a different counter-ion, like triflate? A4: Yes, sulfonium salts with other counter-ions like triflate (OTf) can be used. Triflate is an excellent leaving group, which can make the corresponding sulfonium salt more reactive in certain applications.[4] However, for generating the ylide for epoxidation, iodide salts are most commonly reported.[6][7]
Q5: Are these reactions stereoselective? A5: Yes, the Corey-Chaykovsky reaction is known to be diastereoselective, generally favoring the formation of the trans product regardless of the initial stereochemistry of the reactants.[1] This is attributed to the reversibility of the initial nucleophilic addition, which allows for equilibration to the more stable anti betaine intermediate.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield of the desired epoxide, or I am only recovering my starting material. What could be the cause?
A: Low or no yield in a this compound-mediated reaction can stem from several factors, primarily related to the formation and stability of the ylide and the reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Ineffective Ylide Formation | Base Selection: Ensure the base is strong enough to deprotonate the sulfonium salt. Sodium hydride (NaH) is a common and effective choice, especially in DMSO. For substrates sensitive to NaH, potassium tert-butoxide (KOtBu) or sodium amide can be used.[7][8][9] Base Quality: Use fresh, high-quality base. Old or improperly stored bases may have reduced activity. |
| Ylide Decomposition | Temperature Control: Unstabilized sulfur ylides are often thermally unstable and should be generated and used at low temperatures.[4] Consider running the reaction at a lower temperature to minimize ylide decomposition and other side reactions.[10] |
| Presence of Moisture | Anhydrous Conditions: Sulfur ylides are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The sulfonium salt should also be dry.[11] |
| Poor Quality Reagents | Reagent Purity: Use pure sulfonium salt and substrate. Impurities can interfere with the reaction. This compound iodide is a white to off-white crystalline powder; discoloration may indicate degradation.[12] Solvent Quality: Use high-purity, anhydrous solvents. DMSO and THF are common choices.[7] |
| Substrate Reactivity | Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all.[13] Increasing the reaction time or temperature may help, but could also lead to side reactions. Electronic Effects: Electron-poor carbonyls are generally more reactive towards the nucleophilic ylide. |
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are they, and how can I avoid them?
A: Side product formation is a common issue, often arising from the high reactivity of the ylide and the basic reaction conditions.
| Potential Side Product/Reaction | Cause and Recommended Solution(s) |
| Aldol or Cannizzaro Reaction Products | Cause: These are base-catalyzed side reactions of the carbonyl starting material, especially common with enolizable aldehydes and ketones.[14] Solution: Add the carbonyl substrate slowly to the pre-formed ylide solution to maintain a low substrate concentration.[10] Using a milder base, if suitable for ylide formation, may also help. |
| Sommelet-Hauser Rearrangement Products | Cause: This is a competing rearrangement reaction of the sulfur ylide, particularly with benzylic sulfonium salts. It involves a[15][16]-sigmatropic rearrangement.[8][15] Solution: The choice of solvent and the electronic properties of the substituents can influence the reaction pathway. For some substrates, aqueous conditions may favor the Sommelet-Hauser rearrangement, while non-polar solvents might favor other pathways.[15] |
| Stevens Rearrangement Products | Cause: The Stevens rearrangement is another competing pathway for sulfonium ylides, involving a[6][15]-sigmatropic shift.[15] Solution: Reaction conditions such as temperature and solvent can influence the competition between the desired reaction and rearrangements. Careful optimization of these parameters is necessary. |
| Products from Reaction with Solvent | Cause: The highly reactive ylide can potentially react with certain solvents. Solution: Choose a relatively inert solvent for the reaction. DMSO, THF, and DMF are commonly used.[7] |
Data Presentation
Table 1: Comparison of Common Bases for Epoxidation
| Base | Typical Solvent(s) | Substrate Suitability | Notes |
| Sodium Hydride (NaH) | DMSO, THF | Aldehydes, Ketones | Very common and effective. The reaction of NaH with DMSO forms the dimsyl anion, which is a strong base.[7][9] |
| Potassium tert-Butoxide (KOtBu) | DMSO, t-BuOH | Aldehydes, Ketones | A good alternative to NaH, especially for substrates sensitive to stronger bases.[6][7] |
| Potassium Hydroxide (KOH) | t-BuOH, Ionic Liquids | Aromatic Aldehydes, Ketones | Can be effective in a simplified procedure, especially with crushed KOH.[17][18] |
| n-Butyllithium (n-BuLi) | THF | Aldehydes, Ketones | Very strong base, but can sometimes lead to side reactions like the formation of β-hydroxymethyl sulfide.[19] |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | Aldehydes, Ketones | A classic strong base used in these reactions.[8] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Properties | Typical Use Case | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Often used with NaH or KOtBu for ylide formation.[6][7] | Can be difficult to remove during workup. Must be anhydrous. |
| Tetrahydrofuran (THF) | Ethereal, polar aprotic | Good for reactions at lower temperatures. Often used with n-BuLi or NaH.[7] | Must be anhydrous. Peroxide formation is a safety concern. |
| tert-Butanol (t-BuOH) | Polar protic | Used with bases like KOH or KOtBu.[17] | Can act as a proton source, potentially quenching the ylide if not used correctly. |
| Dimethylformamide (DMF) | Polar aprotic | Alternative to DMSO.[7] | Can be difficult to remove. Must be anhydrous. |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexanone using this compound Iodide and Potassium tert-Butoxide
This protocol is adapted from a standard Corey-Chaykovsky procedure.[6]
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound iodide (1.65 eq).
-
Add anhydrous DMSO (e.g., 25 mL for a 7 mmol scale reaction) and stir until the salt is completely dissolved.
-
-
Reaction:
-
Add the cyclohexanone (1.0 eq) to the flask.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (e.g., 17 mL for a 7 mmol scale reaction).
-
Slowly add the potassium tert-butoxide solution to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the resulting solution at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
-
Mandatory Visualization
Reaction Mechanism
Caption: General mechanism of a this compound-mediated epoxidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Reaction Component Relationships
Caption: Logical relationships between key reaction components.
Safety Precautions
-
This compound Iodide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21] Avoid creating dust.[21] Store in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases.[21]
-
Strong Bases (e.g., NaH, KOtBu): These reagents are highly reactive and corrosive. Sodium hydride is flammable and reacts violently with water. Handle only under an inert atmosphere (e.g., nitrogen or argon). Potassium tert-butoxide is also moisture-sensitive and corrosive. Always wear appropriate PPE and consult the specific Safety Data Sheet (SDS) for each reagent before use.[11][22]
-
Solvents (e.g., DMSO, THF): Use anhydrous grades of solvents. Anhydrous THF can form explosive peroxides over time and should be handled with care. Work in a well-ventilated fume hood.[23]
-
General Handling: Always handle chemicals in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are accessible.[21] Dispose of chemical waste according to institutional guidelines.[21]
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 9. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hemin-catalyzed sulfonium ylide formation and subsequently reactant-controlled chemoselective rearrangements - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. aksci.com [aksci.com]
- 21. fishersci.com [fishersci.com]
- 22. sdfine.com [sdfine.com]
- 23. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude Triethylsulfonium Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude triethylsulfonium salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude this compound salt is an oil or a sticky solid and will not crystallize. What should I do?
A1: This is a common issue, often caused by the presence of residual solvents or other impurities that depress the melting point and inhibit crystallization. Here are several strategies to induce solidification and crystallization:
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Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the this compound salt is insoluble. Suitable solvents include diethyl ether, hexanes, or pentane. This process can wash away non-polar impurities and provide the mechanical energy needed to induce crystallization.
-
Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under high vacuum. Residual solvent is a frequent cause of oiling out.
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Solvent System Exploration for Recrystallization: If the salt is solid but impure, finding the right solvent system is key. An ideal solvent will dissolve the salt when hot but not at room temperature. For salts, a polar solvent is often a good starting point. If a single solvent is not effective, a two-solvent system can be employed.[1][2] Common solvent mixtures for salts include:
-
Ethanol/Diethyl ether
-
Methanol/Dichloromethane
-
Acetonitrile/Toluene
-
-
Low-Temperature Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent and store the sealed container at a low temperature (e.g., 4°C or -20°C) for an extended period. The reduced temperature decreases the solubility of the salt and can promote slow crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound salt, adding a "seed crystal" to a supersaturated solution of the crude product can initiate crystallization.
Q2: What are the likely impurities in my crude this compound salt and how can I remove them?
A2: Impurities can originate from starting materials, side reactions, or subsequent decomposition. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include diethyl sulfide, ethyl halides, or other alkylating agents.
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Solvents: Residual solvents from the reaction or workup.
-
Decomposition Products: Sulfonium salts can be susceptible to hydrolysis or thermal decomposition.[3] The stability often depends on the counter-ion.
The primary method for removing these impurities is recrystallization .[1] The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound salt at high temperatures but not at room temperature, while the impurities should ideally remain soluble at all temperatures or be insoluble.
Troubleshooting Impurity Removal:
| Impurity Type | Recommended Removal Strategy |
| Non-polar organics (e.g., residual diethyl sulfide) | Wash/triturate the crude solid with a non-polar solvent like diethyl ether or hexanes. |
| Polar organics | Recrystallization from a suitable polar solvent or solvent mixture. |
| Colored impurities | Treat a solution of the crude salt with activated charcoal before filtering and recrystallizing. |
| Water | If the salt is not a hydrate, ensure rigorous drying under high vacuum. For water-sensitive applications, handling in a glovebox or under an inert atmosphere is recommended. This compound salts are sensitive to hydrolysis.[4] |
Q3: My this compound salt appears pure by NMR, but my subsequent reaction is failing. What could be the issue?
A3: Even if the product appears pure by ¹H NMR, trace impurities can inhibit downstream reactions.
-
Residual Water: this compound salts can be hygroscopic. Even small amounts of water can be detrimental to moisture-sensitive reactions. Ensure the salt is rigorously dried and handled under inert atmosphere.
-
Counter-ion Effects: The nature of the counter-ion (e.g., iodide, triflate, bis(trifluoromethylsulfonyl)imide) can significantly impact the salt's reactivity and solubility.[5] Ensure the counter-ion is compatible with your reaction conditions. For example, iodide can be a nucleophile in some reactions.
-
Thermal Stability: this compound salts can have limited thermal stability.[6] Decomposition, even at a low level, could introduce inhibitors into your reaction. It is advisable to store the purified salt at low temperatures.
Experimental Protocols
General Recrystallization Protocol for this compound Salts
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound salt in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: In an appropriately sized flask, add the crude this compound salt and a stir bar. Heat the flask and add the chosen solvent portion-wise until the salt is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath or a freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Process Workflows and Logic Diagrams
Below are diagrams illustrating the decision-making process for the purification of crude this compound salts.
References
- 1. mt.com [mt.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based ionic liquids enforce lithium salt electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Triethylsulfonium Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for triethylsulfonium reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction using a this compound reagent has a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield reaction, a systematic check of your reagents and conditions is the best starting point.
-
Reagent Quality and Handling :
-
Sulfonium Salt Purity : Ensure the this compound salt is pure and dry. These salts can be hygroscopic, and moisture can inhibit the reaction or degrade the reagent. Running reactions under an inert atmosphere (e.g., nitrogen or argon) using dry solvents is crucial to prevent quenching of reactive intermediates.
-
Substrate Purity : Verify the purity of your starting materials, as impurities can interfere with the reaction.[1]
-
Solvent and Base Quality : Use anhydrous solvents and ensure the base is not degraded. For example, potassium tert-butoxide (KOtBu) is highly sensitive to moisture.
-
-
Reaction Conditions :
-
Stoichiometry : Double-check the molar ratios of your reactants. The stoichiometry of the sulfonium salt, substrate, and base is critical for optimal results.
-
Temperature : Temperature control is vital. Sulfur ylides generated from sulfonium salts can be unstable at higher temperatures.[2] Many protocols recommend generating the ylide at low temperatures.[2] If no reaction occurs, a careful increase in temperature might be necessary, but monitor for decomposition.[1][3]
-
Order of Addition : The order in which reagents are added can significantly impact the outcome. Typically, the sulfonium salt is dissolved in the solvent before the substrate and base are added.[2]
-
Q2: I suspect my this compound salt is degrading. What are the best practices for storage and handling?
A2: this compound salts can be sensitive to atmospheric conditions and temperature.
-
Moisture and Air : The primary cause of degradation is exposure to moisture and air, which can lead to hydrolysis or other side reactions. Always store the reagent in a tightly sealed container, preferably in a desiccator or glovebox.
-
Thermal Stability : While many sulfonium salts are thermally stable at room temperature, prolonged exposure to heat can cause decomposition. Store the reagent in a cool, dry place. For long-term storage, refrigeration may be appropriate, but allow the container to warm to room temperature before opening to prevent condensation.
-
Counter-ion Effects : The choice of counter-ion (e.g., iodide, triflate) affects the salt's stability, solubility, and reactivity. Triflate salts are often used as potent ethylating agents due to the excellent leaving group ability of the triflate anion.[4]
Q3: I am observing unexpected side products. What are the common competitive pathways and how can they be minimized?
A3: Side reactions can compete with the desired transformation, reducing yield and complicating purification.
-
Unintended Ylide Formation/Reactions : In the presence of a strong base, deprotonation can occur at an ethyl group, forming an ethylide. This ylide can then participate in unintended reactions. Careful selection of the base and temperature can help control ylide formation.[5]
-
Beta-Elimination : If the substrate or the sulfonium salt has appropriate protons, beta-elimination can be a competing pathway, especially at elevated temperatures.
-
Over-Alkylation : this compound salts can act as ethylating agents. If the product of the reaction is nucleophilic, it may be susceptible to subsequent ethylation by the reagent.
-
Wittig-type Olefination (Contamination) : If phosphorus-based reagents are present as contaminants, or if conditions are not optimized, olefination may occur instead of the desired reaction (e.g., epoxidation).[6][7]
To minimize these, screen different bases, solvents, and temperatures to find conditions that favor the desired reaction pathway.[8]
Q4: How do I select the optimal base and solvent for my reaction involving a this compound reagent?
A4: The choice of base and solvent is critical and interdependent. The primary goal is to efficiently generate the reactive intermediate (e.g., a sulfur ylide) while maintaining its stability and ensuring all components remain in solution.
-
Base Selection : A strong, non-nucleophilic base is typically required to deprotonate the sulfonium salt to form the ylide.[6] Common choices include potassium tert-butoxide (KOtBu), sodium hydride (NaH), and butyllithium (BuLi).[5] The base must be strong enough to deprotonate the sulfonium salt but compatible with the substrate and other functional groups in the molecule.
-
Solvent Selection : Aprotic, polar solvents are often used to dissolve the ionic sulfonium salt and stabilize the intermediates.
-
DMSO (Dimethyl Sulfoxide) : Often used for its high polarity, which helps dissolve the reagents and facilitates ylide formation.[2][5]
-
THF (Tetrahydrofuran) : A common choice, often used at low temperatures.[5]
-
DMF (Dimethylformamide) : Another polar aprotic solvent that can be effective.[5]
-
Non-polar solvents : In some cases, less polar solvents might be used to control reactivity or prevent side reactions.
-
The optimal combination depends heavily on the specific substrate and desired transformation.
Q5: My workup and purification are difficult due to the ionic nature of the reagent and byproducts. Are there any tips?
A5: Purification can be challenging due to the high ionic strength of the reaction mixture and the presence of byproducts like dialkyl sulfides.
-
Aqueous Workup : A standard aqueous workup is the first step. Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl ether, ethyl acetate) to remove the inorganic salts.[2] Multiple extractions may be necessary.
-
Washing : Washing the combined organic layers with brine can help break up emulsions and remove residual water.
-
Chromatography : Column chromatography is often required to separate the desired product from the sulfide byproduct and any remaining starting material.[2] The sulfide byproduct can sometimes be removed by evaporation under high vacuum if it is volatile enough.
-
Byproduct Volatility : The diethyl sulfide byproduct is more volatile than the dimethyl sulfide produced from corresponding trimethylsulfonium reagents, which may offer an advantage in its removal.
Data Presentation: Reaction Condition Comparison
The following tables summarize typical conditions used in reactions analogous to those involving this compound reagents, such as the Corey-Chaykovsky reaction.
Table 1: Common Bases and Solvents for Ylide Generation
| Base | Common Solvents | Typical Temperature Range | Notes |
| Potassium t-Butoxide (KOtBu) | DMSO, THF, DMF | 0 °C to Room Temp. | A strong, hindered base. Effective for generating ylides from sulfonium salts.[2][5] |
| Sodium Hydride (NaH) | DMSO, THF | 0 °C to Room Temp. | A strong, non-nucleophilic base. Often used as a mineral oil dispersion.[7] |
| Butyllithium (BuLi) | THF, Diethyl Ether | -78 °C to 0 °C | A very strong base. Requires low temperatures to control reactivity and prevent side reactions.[5] |
Table 2: Example Conditions for Epoxidation of Ketones
| Sulfonium Salt Precursor | Substrate | Base | Solvent | Temperature | Yield | Reference |
| Trimethylsulfonium Iodide | Allyl Cyclohexanone | KOtBu | DMSO | Room Temp. | 88% | [2] |
| Trimethylsulfonium Iodide | Aromatic Aldehydes | KOH | t-BuOH | Not specified | Good | [9] |
| Trimethylsulfoxonium Iodide | Tricyclic Enone | KOtBu | DMSO | Room Temp. | 69% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using a this compound Salt (Hypothetical Example based on Corey-Chaykovsky Reaction)
This protocol provides a general methodology for the epoxidation of a ketone using a this compound salt, adapted from established procedures for analogous trimethylsulfonium reagents.[2]
Materials:
-
This compound iodide (1.5 equivalents)
-
Ketone (1.0 equivalent)
-
Potassium tert-butoxide (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Ethyl ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), add this compound iodide to a flame-dried flask containing anhydrous DMSO. Stir the mixture until the salt is completely dissolved.
-
Add the ketone substrate to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMSO.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature (or a lower temperature, e.g., 0 °C, if substrate or ylide stability is a concern).
-
Stir the resulting solution at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography to afford the desired epoxide.
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. nbinno.com [nbinno.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 8. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Triethylsulfonium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylsulfonium salt reactions. The information is presented in a question-and-answer format to directly address common issues and side product formation encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound salts?
A1: The most frequently encountered side products in this compound reactions are diethyl sulfide and ethene. These are typically formed through decomposition or elimination pathways of the this compound cation. In reactions where a this compound ylide is generated, other byproducts such as those resulting from ylide hydrolysis or alternative reaction pathways can also be observed.
Q2: How is diethyl sulfide formed as a side product?
A2: Diethyl sulfide is a common byproduct that can be formed through two primary mechanisms:
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Nucleophilic Substitution (SN2): The counter-ion of the this compound salt, or another nucleophile present in the reaction mixture, can attack one of the ethyl groups of the sulfonium cation. This SN2 displacement reaction results in the formation of diethyl sulfide, which is a good leaving group, and an ethylated nucleophile.
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Elimination (E2): In the presence of a base, the this compound cation can undergo an E2 elimination reaction. The base abstracts a proton from a β-carbon of one of the ethyl groups, leading to the formation of ethene and diethyl sulfide.
Q3: Can elimination reactions of this compound salts follow a specific regioselectivity?
A3: Yes. Due to the steric bulk of the departing diethyl sulfide group, elimination reactions of this compound salts tend to follow the Hofmann rule. This means that the major alkene product will be the least substituted alkene. In the case of the this compound cation, the only possible alkene product is ethene. This is analogous to the Hofmann elimination of quaternary ammonium hydroxides.[1][2][3][4]
Q4: I am using a this compound salt to generate a sulfonium ylide for a Corey-Chaykovsky reaction. What are the potential side products in this case?
A4: In addition to diethyl sulfide and ethene from the unreacted salt, you may observe side products arising from the ylide itself. A notable side product in Corey-Chaykovsky reactions with similar sulfur ylides is a β-hydroxy sulfide.[5] This can occur if the intermediate betaine undergoes a proton transfer and subsequent collapse through a different pathway than the desired epoxide formation. Other potential side reactions include the hydrolysis of the ylide if moisture is present, leading back to the sulfonium salt, and oxidation of the ylide.
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of diethyl sulfide.
| Potential Cause | Suggested Solution |
| Thermal Decomposition of the Sulfonium Salt | - Lower the reaction temperature. This compound salts can be thermally labile. - Choose a more thermally stable salt if possible (e.g., with a non-nucleophilic counter-ion like tetrafluoroborate or hexafluorophosphate). |
| Nucleophilic Attack by Solvent or Reagents | - Use a non-nucleophilic solvent. - If a nucleophilic reagent is necessary for a subsequent step, consider adding it after the primary reaction with the this compound reagent is complete. |
| Prolonged Reaction Time | - Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize decomposition time. |
Issue 2: Formation of ethene gas is observed, and the reaction is not proceeding as expected.
| Potential Cause | Suggested Solution |
| Base-Induced Elimination | - If a base is required, use a non-nucleophilic, sterically hindered base to favor deprotonation for ylide formation over elimination. - Use the minimum stoichiometric amount of base necessary. - Lower the reaction temperature during and after the addition of the base. |
| Hofmann Elimination | - This is an inherent reactivity of the this compound cation in the presence of a base. Optimizing conditions to favor the desired reaction pathway (e.g., rapid trapping of the ylide with an electrophile) is key. |
Issue 3: In a Corey-Chaykovsky reaction, a significant amount of a polar, sulfur-containing byproduct is observed.
| Potential Cause | Suggested Solution |
| Formation of β-hydroxy sulfide | - This side product can be favored under certain conditions.[5] Try adjusting the solvent or the base used for ylide generation. For instance, using n-butyllithium in THF has been noted to sometimes lead to this byproduct with other sulfonium ylides.[5] |
| Ylide Hydrolysis | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Reaction with Air (Oxidation) | - Maintain an inert atmosphere throughout the reaction and workup to prevent oxidation of the ylide. |
Reaction Pathways and Side Reactions
Below are diagrams illustrating the key reaction pathways and the formation of common side products in this compound reactions.
References
handling and storage guidelines for air-sensitive triethylsulfonium compounds
This technical support center provides essential guidelines, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with air-sensitive triethylsulfonium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound compounds?
A1: this compound compounds are primarily sensitive to atmospheric moisture and oxygen.[1][2] Exposure can lead to decomposition, releasing corrosive byproducts.[1][2] While not typically pyrophoric, their reaction with water can be exothermic and generate hazardous fumes.[2] Direct contact can cause skin and eye irritation.[3]
Q2: What are the ideal storage conditions for this compound salts?
A2: To ensure stability, this compound compounds should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][4][5] Refrigeration at 2-8°C is often recommended to slow down potential decomposition.[1] It is crucial to prevent any contact with water during storage.[1][2]
Q3: How should I handle this compound compounds in the laboratory?
A3: All manipulations should be carried out in a well-ventilated fume hood or, for extended operations, within an inert atmosphere glovebox.[1][5] Use of personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves, is mandatory.[3] Employ inert atmosphere techniques, such as using Schlenk lines and syringe/cannula transfers, to prevent exposure to air and moisture.[6][7]
Q4: Can I weigh this compound salts in the open air?
A4: While brief exposure for weighing may be possible for some less sensitive compounds, it is strongly recommended to weigh this compound salts under an inert atmosphere, for instance, inside a glovebox, to prevent degradation.[5] If a glovebox is unavailable, work quickly and minimize exposure time.
Q5: What are common signs of decomposition in this compound compounds?
A5: Visual signs of decomposition can include a change in color, clumping of the solid material, or the evolution of fumes upon opening the container. In solution, the appearance of precipitates or discoloration can indicate degradation.
Troubleshooting Guides
Problem: My reaction with a this compound salt is not proceeding as expected.
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | The this compound salt may have degraded due to improper storage or handling. It is advisable to use a fresh bottle or a properly stored aliquot. Consider verifying the purity of the reagent using techniques like NMR spectroscopy if decomposition is suspected. |
| Presence of Moisture | Trace amounts of water in the reaction solvent or on the glassware can quench the reaction. Ensure all solvents are rigorously dried and glassware is flame- or oven-dried before use.[6] |
| Incompatible Reagents | This compound salts can be incompatible with strong bases or nucleophiles, leading to side reactions. Review the compatibility of all reagents in your reaction mixture. |
Problem: I observe inconsistent results between batches of a this compound salt.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variation | The purity of the this compound salt can vary between batches. It is recommended to characterize each new batch (e.g., by melting point or NMR) before use. |
| Storage Conditions | Inconsistent storage conditions can lead to varying degrees of decomposition. Implement and strictly follow a standardized storage protocol for all batches. |
Quantitative Data Summary
| Parameter | This compound Triflate (Illustrative) | This compound Tetrafluoroborate (Illustrative) | Related Compounds (Documented) |
| Appearance | White to off-white solid | White to off-white solid | White crystalline solids[1] |
| Recommended Storage Temp. | 2-8°C[1] | 2-8°C[1] | -20°C to 8°C[1][2] |
| Atmosphere | Inert (Argon or Nitrogen)[1][4] | Inert (Argon or Nitrogen)[1][4][5] | Inert (Argon or Nitrogen)[1][5] |
| Observed Decomposition | Fuming upon exposure to moist air | Hydrolyzes in the presence of water[2] | Rapid decomposition in atmospheric moisture[1] |
| Thermal Decomposition | Data not available | Data not available | Trialkyloxonium salts have limited shelf-life at room temperature[2] |
Experimental Protocols
Protocol 1: Handling and Dispensing from a New Bottle
This protocol outlines the safe procedure for opening and dispensing a solid this compound salt from a manufacturer's sealed bottle.
Caption: Workflow for handling a new bottle of this compound salt.
Protocol 2: Preparing a Solution for Reaction
This protocol describes the preparation of a solution of a this compound salt for use in a chemical reaction under an inert atmosphere using a Schlenk line.
Caption: Workflow for preparing a solution of a this compound salt.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between handling procedures and the stability of this compound compounds.
Caption: Factors influencing the stability of this compound compounds.
References
- 1. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Surface activity of the triflate ion at the air/water interface and properties of N,N,N-trimethyl-N-dodecylammonium triflate aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of water content on triethylsulfonium salt stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water content on the stability of triethylsulfonium salts.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound salts, with a focus on problems related to water-induced degradation.
Q1: My reaction yield is significantly lower than expected when using a this compound salt as a reagent. Could water be the cause?
A1: Yes, water content can be a critical factor. This compound salts can be susceptible to hydrolysis, which would consume the salt and reduce its effective concentration in your reaction mixture. This degradation is often accelerated by elevated temperatures and pH extremes. We recommend verifying the water content of your reagents and solvents and ensuring all glassware is rigorously dried before use.
Q2: I'm observing a gradual decrease in the pH of my reaction mixture containing a this compound salt. What is happening?
A2: A decrease in pH is a strong indicator of hydrolytic degradation of the this compound salt. The reaction with water can release a proton (H+), leading to the acidification of the medium. The likely degradation products are diethyl sulfide, ethanol, and a proton. Monitoring the pH can be a useful, indirect way to assess the stability of the salt in your system.
Q3: I have detected an unexpected peak corresponding to diethyl sulfide in my post-reaction analysis (e.g., GC-MS or LC-MS). Is this related to the stability of the this compound salt?
A3: The presence of diethyl sulfide is a direct consequence of the degradation of the this compound cation. The chemistry of sulfonium salts is largely governed by their tendency to form uncharged sulfides[1]. If your protocol does not involve conditions that would otherwise reduce the sulfonium salt, its decomposition due to residual water is the most probable cause.
Q4: How can I minimize the impact of water on my this compound salt during storage and experiments?
A4: To minimize water-related degradation, you should:
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Storage: Store the salt in a desiccator over a strong drying agent (e.g., phosphorus pentoxide). Ensure the container is tightly sealed. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle the salt in a glove box or under a stream of dry inert gas, especially when dispensing.
-
Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are as dry as possible.
-
Glassware: Oven-dry all glassware immediately before use.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results when using this compound salts.
Caption: Troubleshooting workflow for experiments with this compound salts.
Frequently Asked Questions (FAQs)
Q5: What is the general stability of this compound salts in aqueous solutions?
A5: The stability of this compound salts in aqueous solutions is generally poor. They are prone to hydrolysis, especially at elevated temperatures or non-neutral pH. The rate of degradation is dependent on the concentration of water, temperature, pH, and the nature of the counter-ion.
Q6: How does the counter-ion affect the hydrolytic stability of a this compound salt?
A6: The counter-ion can have a significant impact on stability. For instance, salts with hydrolytically stable anions like triflate (CF₃SO₃⁻) are generally more stable in the presence of moisture than those with anions like tetrafluoroborate (BF₄⁻), which is itself susceptible to hydrolysis and can release fluoride ions.[2]
Q7: What are the primary degradation products of this compound salts in the presence of water?
A7: The expected hydrolysis products of the this compound cation are diethyl sulfide ((CH₃CH₂)₂S) and ethanol (CH₃CH₂OH), along with the liberation of a proton (H⁺), which causes a decrease in the pH of the solution.
Q8: What analytical techniques are best for monitoring the stability of this compound salts?
A8: Several analytical techniques are suitable for stability studies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the disappearance of the this compound salt signals and the appearance of signals from degradation products like diethyl sulfide and ethanol.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for quantifying the parent salt and identifying and quantifying low-level degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to quantify the concentration of the salt over time.[3]
Quantitative Data on Stability
| Water Content (% v/v) | Time (hours) | Remaining Salt (%) |
| 0.01 (Anhydrous) | 24 | > 99% |
| 48 | > 99% | |
| 0.1 | 24 | 95% |
| 48 | 90% | |
| 1.0 | 24 | 80% |
| 48 | 65% | |
| 5.0 | 24 | 50% |
| 48 | 25% |
Note: This data is illustrative and intended to demonstrate the general trend of decreasing stability with increasing water content. Actual degradation rates will vary based on the specific salt, solvent, and temperature.
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of a this compound Salt
This protocol outlines a general method for determining the stability of a this compound salt in an aqueous or partially aqueous medium using HPLC or LC-MS analysis.[4][5]
1. Materials and Equipment:
-
This compound salt
-
Anhydrous organic solvent (e.g., acetonitrile)
-
Deionized water
-
Buffer solutions (e.g., pH 4, 7, 9)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound salt.
-
Dissolve the salt in a known volume of anhydrous organic solvent (e.g., 10 mL acetonitrile) to create a stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
For each condition (e.g., different buffer/water concentrations), pipette a known volume of the stock solution into a volumetric flask.
-
Add the desired amount of water or buffer solution.
-
Dilute to the final volume with the organic solvent to achieve the target final concentration (e.g., 10 µg/mL) and water/buffer content.
-
Prepare a "Time 0" sample by immediately transferring an aliquot of a test solution into an autosampler vial containing a quenching solution (e.g., cold anhydrous acetonitrile) to stop the degradation. Store this sample at a low temperature (e.g., -20°C) until analysis.
4. Incubation:
-
Place the remaining test solutions in a constant temperature incubator (e.g., 37°C).[4]
5. Sampling and Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench the reaction as described in step 3 and store the sample for analysis.
-
Analyze all samples (including the Time 0 sample) in a single batch by a validated, stability-indicating HPLC or LC-MS method.[4]
6. Data Analysis:
-
Calculate the percentage of the this compound salt remaining at each time point relative to the concentration at Time 0.
-
Plot the percentage of remaining salt against time for each condition to determine the degradation kinetics.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the hydrolytic stability testing protocol.
Caption: Workflow for assessing the hydrolytic stability of a this compound salt.
References
strategies to improve yield in triethylsulfonium alkylation
Welcome to the technical support center for triethylsulfonium alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This compound salts are potent electrophilic alkylating agents, valued for their high reactivity, but successful application requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they used as ethylating agents?
This compound salts, such as this compound trifluoromethanesulfonate (Et₃S⁺OTf⁻) or tetrafluoroborate (Et₃S⁺BF₄⁻), are powerful electrophilic reagents used to transfer an ethyl group to a nucleophile. The positively charged sulfur atom makes the attached ethyl groups highly susceptible to nucleophilic attack (Sₙ2 reaction). They are often used when other ethylating agents, like ethyl iodide or ethyl bromide, are not reactive enough or lead to side reactions under the required conditions.
Q2: What is the most common reason for low or no product yield?
Low or no yield in this compound alkylation often stems from one of three primary issues:
-
Ineffective Deprotonation: The nucleophile (e.g., a phenol, amine, or enol) must be sufficiently deprotonated by a base to become reactive. If the base is too weak, the concentration of the active nucleophile will be too low for the alkylation to proceed efficiently.
-
Competing Corey-Chaykovsky Reaction: Instead of acting as a nucleophile, the base can deprotonate the this compound salt itself, forming a sulfur ylide. This ylide can then react with carbonyl compounds in a competing pathway known as the Corey-Chaykovsky reaction, leading to epoxides or cyclopropanes instead of the desired alkylated product.
-
Reagent Decomposition: this compound salts can be sensitive to moisture and elevated temperatures. Decomposition of the alkylating agent before it can react with the nucleophile is a common cause of reaction failure.
Q3: How do I choose the appropriate base for my reaction?
The choice of base is critical and depends on the pKa of the substrate you intend to alkylate. The base must be strong enough to deprotonate the nucleophile but ideally should not be so strong or sterically unhindered that it preferentially deprotonates the sulfonium salt.
-
For acidic protons (e.g., phenols, carboxylic acids): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are less likely to induce side reactions.
-
For less acidic protons (e.g., some amines, amides, or carbon acids): Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) may be necessary. However, with these stronger bases, the risk of the competing Corey-Chaykovsky reaction increases.
Q4: How does the solvent affect the reaction outcome?
The solvent plays a crucial role in solvating the reactants and influencing reaction pathways. Polar aprotic solvents are generally preferred for Sₙ2 reactions.
-
DMF (Dimethylformamide) and DMSO (Dimethylsulfoxide): These solvents are excellent at dissolving a wide range of substrates and salts, often accelerating the reaction rate.
-
THF (Tetrahydrofuran) and Acetonitrile (MeCN): These are also effective and are often used with stronger bases like NaH or LDA.
-
Protic Solvents (e.g., alcohols): These should generally be avoided as they can be alkylated themselves and can interfere with the deprotonation of the desired nucleophile.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Your reaction stalls, and analysis (TLC, LC-MS) shows primarily unreacted starting nucleophile.
| Possible Cause | Suggested Solution |
| Insufficient Deprotonation | The pKa of your base's conjugate acid should be at least 2-3 units higher than the pKa of your nucleophile. Switch to a stronger base (e.g., from K₂CO₃ to NaH). |
| Poor Reagent Quality | This compound salts are hygroscopic. Ensure the reagent is fresh and has been stored under anhydrous conditions. Ensure your solvent is anhydrous, as water can quench the deprotonated nucleophile. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also slow the reaction rate. If conversion is low after a prolonged period, consider gradually increasing the temperature (e.g., from room temperature to 50-80 °C). |
| Poor Solubility | The deprotonated nucleophile may not be soluble in the chosen solvent. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Your reaction works, but you observe a mixture of products, including the desired product and significant impurities.
| Possible Cause | Suggested Solution |
| N- vs. O-Alkylation | For ambident nucleophiles (e.g., amides, pyridones), alkylation can occur on different atoms. Generally, polar aprotic solvents (DMF, THF) and softer bases favor N-alkylation, while harder conditions might favor O-alkylation.[1] |
| C- vs. O-Alkylation | For phenols, alkylation can occur on the oxygen (O-alkylation) or the aromatic ring (C-alkylation). O-alkylation is typically the kinetically favored product. To favor O-alkylation, use milder bases (e.g., K₂CO₃) and avoid high temperatures which can promote rearrangement to the thermodynamically favored C-alkylated product. |
| Over-alkylation | Primary amines or other substrates with multiple reactive sites can be alkylated more than once. To favor mono-alkylation, use a large excess of the nucleophile relative to the this compound salt. Alternatively, add the alkylating agent slowly to the reaction mixture. |
| Elimination Product | If the substrate or product contains a suitable leaving group, an E2 elimination reaction can compete with the desired Sₙ2 alkylation. Use a less-hindered base and lower the reaction temperature to disfavor elimination. |
Problem 3: Suspected Reagent Decomposition or Side Reaction
The starting material is consumed, but the desired product yield is low, and unfamiliar byproducts are observed.
| Possible Cause | Suggested Solution |
| Corey-Chaykovsky Reaction | This is a major competing pathway, especially with strong, non-hindered bases. The base deprotonates the sulfonium salt to form a sulfur ylide. Use a weaker or more sterically hindered base (e.g., switch from NaH to K₂CO₃ or KOtBu). Running the reaction at a lower temperature can also suppress ylide formation. |
| Thermal Decomposition | High reaction temperatures can cause the this compound salt to decompose. The likely pathway involves nucleophilic attack by the counter-ion (e.g., triflate) on one of the ethyl groups, releasing diethyl sulfide. Avoid excessive heating; if the reaction is sluggish, first try a stronger base or a more polar solvent before increasing the temperature. |
| Hydrolysis | Trace amounts of water can hydrolyze the this compound salt. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
Data Presentation
Optimizing reaction conditions is key to maximizing yield. The following table, adapted from data on the N-alkylation of indoles, illustrates how solvent choice can dramatically impact product yield. While the original data does not use a this compound salt, the trend demonstrates a fundamental principle applicable to Sₙ2 reactions.
Table 1: Effect of Solvent on Alkylation Yield
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 93 |
| 2 | Acetonitrile (CH₃CN) | 85 |
| 3 | Diethyl ether (Et₂O) | 82 |
| 4 | Hexane | 78 |
| 5 | Tetrahydrofuran (THF) | 45 |
| 6 | Ethyl Acetate (EtOAc) | 33 |
| 7 | Water (H₂O) | 15 |
| 8 | Acetone | 12 |
| (Data is representative and adapted from a study on indole alkylation to illustrate solvent effects.) |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the ethylation of a substituted phenol using this compound triflate with potassium carbonate as the base.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Alkylating Agent: Add this compound triflate (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Visualizations
Reaction Pathways
Caption: Desired Sₙ2 alkylation vs. the competing Corey-Chaykovsky pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor yields in alkylation reactions.
References
Technical Support Center: Managing Hygroscopicity of Triethylsulfonium Salts in Experiments
For researchers, scientists, and drug development professionals utilizing triethylsulfonium salts, their inherent hygroscopicity can present significant experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the handling, storage, and use of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they hygroscopic?
This compound salts are a class of organic compounds characterized by a central sulfur atom bonded to three ethyl groups, carrying a positive charge. This cation is paired with a counter-anion (e.g., trifluoromethanesulfonate (triflate), bis(trifluoromethylsulfonyl)imide (TFSI), bromide). Their hygroscopicity, the tendency to absorb moisture from the atmosphere, is primarily influenced by the nature of the anion and the strong ion-dipole interactions between the charged salt and polar water molecules.
Q2: How does moisture absorption affect my experiments?
The presence of water can have several detrimental effects on experiments involving this compound salts:
-
Inaccurate Reagent Measurement: Absorbed water increases the mass of the salt, leading to errors in molar calculations and stoichiometry.
-
Reduced Reagent Activity: Water can react with or deactivate the this compound salt, particularly in moisture-sensitive reactions.
-
Side Reactions: The presence of water can promote unwanted side reactions, leading to lower yields and the formation of impurities.
-
Altered Physical Properties: Moisture absorption can cause the salt to become a sticky solid or even deliquesce into a solution, making it difficult to handle.
Q3: How should I properly store this compound salts?
To minimize moisture absorption, this compound salts should be stored under anhydrous conditions.[1] Recommended storage methods include:
-
In a Desiccator: Place the sealed container of the salt inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel).
-
In a Glovebox: For highly sensitive applications, storing and handling the salts inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the most effective method.[2]
-
Airtight Containers: Always keep the salts in their original, tightly sealed containers when not in use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or reproducibility issues. | Inaccurate weighing of the hygroscopic salt due to moisture absorption. | Weigh the salt quickly in a low-humidity environment or inside a glovebox. Alternatively, prepare a stock solution of the salt in an anhydrous solvent and titrate to determine the exact concentration. |
| The this compound salt appears clumpy or has turned into a liquid. | The salt has absorbed a significant amount of moisture from the atmosphere. | The salt may need to be dried before use. Gentle heating under vacuum is a common method, but the thermal stability of the specific salt must be considered to avoid decomposition.[3] Consult the supplier's technical data sheet for recommended drying procedures. |
| Lower than expected product yield in an alkylation reaction. | The presence of water is quenching the reaction or leading to hydrolysis of the starting materials or product. | Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle the this compound salt under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). |
| Formation of unexpected byproducts. | Water is participating in side reactions. | Rigorously exclude water from the reaction. Consider using pre-dried reagents and molecular sieves to scavenge any trace amounts of moisture. |
Quantitative Data on Hygroscopicity
| Anion | Expected Relative Hygroscopicity | Rationale |
| Bromide (Br⁻) | High | Small, highly charged anion with strong hydrogen bonding affinity for water. |
| Trifluoromethanesulfonate (OTf⁻) | Moderate | The triflate anion is a weaker hydrogen bond acceptor compared to halides. |
| Bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻) | Low | The negative charge is delocalized over a large, fluorinated anion, leading to very weak interactions with water.[4] |
This table provides a qualitative comparison based on established principles of anion hygroscopicity in ionic liquids. Experimental data from dynamic vapor sorption (DVS) or moisture sorption isotherm analysis would be required for precise quantitative comparison.
Experimental Protocols
Protocol 1: General Procedure for Weighing and Dispensing a Hygroscopic this compound Salt
This protocol outlines the best practices for handling a hygroscopic this compound salt in a standard laboratory setting.
Workflow Diagram: Handling Hygroscopic Salts
Caption: A logical workflow for handling hygroscopic salts.
Methodology:
-
Preparation:
-
Allow the sealed container of the this compound salt to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Prepare a clean, dry weighing vessel (e.g., a vial with a septum cap).
-
-
Weighing:
-
Minimize the time the container is open to the atmosphere.
-
Quickly transfer the approximate amount of salt to the weighing vessel and seal it immediately.[3]
-
Record the mass accurately.
-
-
Dispensing:
-
If adding directly to a reaction, do so under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
For preparing a stock solution, add the weighed salt to a flask containing anhydrous solvent under an inert atmosphere.
-
Protocol 2: O-Alkylation of a Phenol using this compound Triflate
This protocol describes a representative application of a this compound salt as an alkylating agent.
Reaction Pathway: O-Alkylation of Phenol
Caption: Reaction scheme for the O-alkylation of a phenol.
Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv.) and a suitable base (e.g., anhydrous potassium carbonate, 1.5 equiv.).
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
Add anhydrous solvent (e.g., acetonitrile) via syringe.
-
-
Reagent Addition:
-
In a separate, dry vial, weigh the this compound triflate (1.2 equiv.) following Protocol 1.
-
Add the salt to the reaction mixture under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ethyl phenyl ether.
-
Troubleshooting for O-Alkylation:
-
Low Conversion:
-
Inadequate Base: Ensure the base is strong enough to deprotonate the phenol and is anhydrous.
-
Moisture Contamination: Re-evaluate the drying of glassware, solvents, and the handling of the hygroscopic salt.
-
Insufficient Reaction Time or Temperature: Optimize the reaction conditions.
-
-
Formation of Diethyl Ether: This may indicate the presence of water, which can react with the this compound salt.
Determination of Water Content
For precise quantitative analysis of water content in this compound salts, Karl Fischer titration is the recommended method.[5][6][7][8]
Logical Workflow: Karl Fischer Titration
Caption: A simplified workflow for Karl Fischer titration.
This technical support guide provides a foundational understanding of the challenges associated with the hygroscopicity of this compound salts and offers practical solutions for their effective management in experimental settings. For specific applications and handling of novel this compound salts, it is always recommended to consult the supplier's safety data sheet (SDS) and any available technical literature.
References
- 1. researchgate.net [researchgate.net]
- 2. hygroscopic salt particles: Topics by Science.gov [science.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: Triethylsulfonium Ylide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triethylsulfonium ylides, primarily in the context of the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound ylides in organic synthesis?
A1: this compound ylides are primarily used as methylene-transfer reagents in the Corey-Chaykovsky reaction. This reaction is a versatile method for the synthesis of three-membered rings, including:
-
Epoxides from aldehydes and ketones.
-
Aziridines from imines.
-
Cyclopropanes from α,β-unsaturated carbonyl compounds.
Q2: How are this compound ylides typically generated?
A2: this compound ylides are unstable and are therefore generated in situ by the deprotonation of a stable this compound salt, such as this compound iodide, with a strong base. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (BuLi).
Q3: What is the difference in reactivity between sulfonium ylides (like this compound ylide) and sulfoxonium ylides?
A3: Sulfonium ylides are generally less stable and more reactive than sulfoxonium ylides. This difference in reactivity can lead to different product selectivities, especially with α,β-unsaturated carbonyl compounds. Typically, the more reactive sulfonium ylides undergo a 1,2-addition to the carbonyl group to form epoxides, while the more stable sulfoxonium ylides favor a 1,4-conjugate addition to yield cyclopropanes.
Q4: What are the common side reactions observed when using this compound ylides?
A4: The most common side reactions include the formation of β-hydroxy sulfides, rearrangements, and dimerization of the ylide. The specific side products and their prevalence can be influenced by the substrate, reaction conditions (temperature, solvent, base), and the purity of the reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound ylides.
Problem 1: Low or no yield of the desired epoxide/aziridine/cyclopropane.
| Possible Cause | Troubleshooting Step |
| Inefficient Ylide Formation | - Ensure the use of a sufficiently strong and fresh base. The pKa of the sulfonium salt precursor is typically in the range of 16-18 in DMSO. - Use a dry, aprotic solvent to prevent quenching of the ylide. - Confirm the quality of the this compound salt. |
| Ylide Decomposition | - Generate and use the ylide at low temperatures, as sulfonium ylides are less stable than their sulfoxonium counterparts. - Add the substrate to the pre-formed ylide solution promptly. |
| Poor Substrate Reactivity | - For sterically hindered or electron-deficient substrates, consider using a more reactive ylide or increasing the reaction temperature cautiously. |
| Presence of Water or Acidic Impurities | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Purify solvents and reagents to remove any acidic impurities. |
Problem 2: Formation of a significant amount of β-hydroxy sulfide byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction with the Solvent or Base | - The use of n-BuLi in THF can sometimes lead to the formation of β-hydroxymethyl sulfide. Consider using a different base-solvent combination, such as NaH in DMSO. |
| Slow Ring Closure | - The betaine intermediate may be protonated before ring closure can occur. Lowering the reaction temperature can sometimes favor the intramolecular SN2 reaction leading to the epoxide. |
Problem 3: Lack of stereoselectivity in the reaction.
| Possible Cause | Troubleshooting Step |
| Reversibility of the Initial Addition | - The initial nucleophilic addition of the ylide to the carbonyl can be reversible. The stereochemistry is often determined in the subsequent irreversible ring-closing step. |
| Base-mediated Betaine Equilibration | - The presence of a strong base can lead to the equilibration of the diastereomeric betaine intermediates, which can erode the stereoselectivity. Using a pre-formed ylide in the absence of excess base can mitigate this. |
| Reaction Temperature | - Lowering the reaction temperature can often improve diastereoselectivity. |
Experimental Protocols
Synthesis of this compound Iodide
This protocol describes a general method for the synthesis of the this compound salt precursor.
-
In a well-ventilated fume hood, combine diethyl sulfide (1.0 equivalent) and iodoethane (1.1 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the formation of the sulfonium salt.
-
After the reaction is complete, add anhydrous diethyl ether to the flask to precipitate the salt completely.
-
Collect the solid product by vacuum filtration and wash it with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound iodide under vacuum to a constant weight. Store the salt in a desiccator.
General Protocol for the Corey-Chaykovsky Reaction with this compound Ylide
This protocol provides a general procedure for the epoxidation of a ketone.
-
Under an inert atmosphere (argon or nitrogen), add this compound iodide (1.2 equivalents) to a flask containing anhydrous DMSO. Stir until the salt is fully dissolved.
-
To this solution, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. The mixture will turn milky and gas evolution will be observed.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF to the ylide solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The choice of reaction parameters can significantly impact the outcome of the Corey-Chaykovsky reaction. The following tables provide a qualitative summary of these effects based on established principles of sulfur ylide reactivity.
Table 1: Influence of the Base on Ylide Formation and Reactivity
| Base | Typical Solvent | Relative Basicity | Comments |
| Sodium Hydride (NaH) | DMSO, THF | High | Commonly used for generating both sulfonium and sulfoxonium ylides. |
| Potassium tert-Butoxide (KOtBu) | DMSO, THF | High | A strong, non-nucleophilic base suitable for ylide generation. |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Very High | Highly effective but can sometimes lead to side reactions like the formation of β-hydroxy sulfides. |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | High | A strong base that can be used for ylide formation. |
Table 2: Substrate and Ylide Type on Product Selectivity
| Ylide Type | Substrate | Major Product |
| Sulfonium Ylide (e.g., this compound ylide) | Aldehyde/Ketone | Epoxide (1,2-addition) |
| Sulfonium Ylide | α,β-Unsaturated Carbonyl | Epoxide (1,2-addition) |
| Sulfoxonium Ylide | Aldehyde/Ketone | Epoxide (1,2-addition) |
| Sulfoxonium Ylide | α,β-Unsaturated Carbonyl | Cyclopropane (1,4-addition) |
Visualizations
Diagram 1: Reaction Mechanism of the Corey-Chaykovsky Reaction
Caption: Mechanism of the Corey-Chaykovsky reaction.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 3: Factors Influencing Reaction Outcome
Caption: Key factors influencing the reaction outcome.
Validation & Comparative
A Comparative Analysis of Triethylsulfonium and Trimethylsulfonium Reagents for Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise and efficient introduction of alkyl groups is a cornerstone of molecular design and drug development. Among the diverse array of alkylating agents, sulfonium salts have emerged as versatile and potent reagents. This guide provides an in-depth comparative study of two prominent members of this class: triethylsulfonium and trimethylsulfonium salts. We will objectively evaluate their performance based on available experimental data, delve into their synthetic protocols, and visualize key processes to aid in reagent selection and experimental design.
At a Glance: Key Performance Characteristics
This compound and trimethylsulfonium reagents are primarily utilized for ethylation and methylation, respectively. Their reactivity is governed by the principles of nucleophilic substitution (S_N2) reactions, where a nucleophile attacks the electrophilic carbon of the alkyl group, leading to the displacement of a dialkyl sulfide leaving group. The choice between these reagents is dictated by the desired alkyl group to be introduced and the specific requirements of the chemical transformation.
Data Presentation: A Comparative Overview of Reactivity
While a direct head-to-head comparative study with identical substrates and conditions is not extensively documented in a single source, we can collate available data to provide a comparative perspective on their reactivity in common alkylation reactions.
Table 1: Comparison of O-Alkylation of Phenols
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trimethylsulfonium Iodide | Phenol | K₂CO₃ | Acetone | Reflux | High (qualitative) | General knowledge |
| This compound Iodide | Phenol | Ethoxide | Ethanol | Reflux | Good (qualitative) | [1] |
Table 2: Comparison of N-Alkylation of Amines
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trimethylsulfonium Iodide | Aniline | NaH | DMSO | Room Temp. | Moderate (qualitative) | [2] |
| This compound Iodide | Primary Amines | Base | Various | Various | Good (qualitative) | [3] |
Note: The yields are presented qualitatively ("High," "Good," "Moderate") as the available literature often reports on the successful application of these reagents without providing precise, directly comparable quantitative data under identical conditions. The reactivity of sulfonium salts in S_N2 reactions generally follows the order of methyl > primary alkyl, suggesting that trimethylsulfonium reagents are typically more reactive than their this compound counterparts due to reduced steric hindrance.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful experimentation. Below are representative protocols for the synthesis of the sulfonium salts and their application in alkylation reactions.
Protocol 1: Synthesis of Trimethylsulfonium Iodide
This protocol describes the synthesis of trimethylsulfonium iodide from dimethyl sulfide and methyl iodide.
Materials:
-
Dimethyl sulfide
-
Methyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl sulfide (1.0 equivalent) and methyl iodide (1.0 equivalent).
-
The reaction is typically performed neat or in a minimal amount of a polar, non-reactive solvent.
-
Stir the mixture at room temperature. The reaction is generally exothermic, and a white precipitate of trimethylsulfonium iodide will form.
-
The reaction can be gently heated to ensure completion.
-
After the reaction is complete, the precipitate is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general procedure for the O-methylation of a phenol using a trimethylsulfonium salt. A similar procedure can be followed for O-ethylation using a this compound salt.
Materials:
-
Phenol (1.0 equivalent)
-
Trimethylsulfonium iodide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask containing the phenol, add anhydrous acetone and potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes to form the phenoxide in situ.
-
Add trimethylsulfonium iodide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl methyl ether.
Protocol 3: General Procedure for N-Alkylation of an Amine
This protocol provides a general method for the N-methylation of a primary amine using a trimethylsulfonium salt. A similar approach can be used for N-ethylation with a this compound salt.
Materials:
-
Primary amine (1.0 equivalent)
-
Trimethylsulfonium iodide (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMSO.
-
Cool the mixture in an ice bath and add the primary amine dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of trimethylsulfonium iodide in anhydrous DMSO to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-methylated amine.
Visualizing the Chemistry: Synthesis and Application Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis of these reagents and a comparative workflow for their application in a typical alkylation reaction.
Caption: General synthesis of trimethylsulfonium and this compound iodide.
Caption: Comparative workflow for methylation vs. ethylation.
Conclusion
Both this compound and trimethylsulfonium reagents are valuable tools for the introduction of ethyl and methyl groups, respectively. The choice of reagent is primarily determined by the desired alkyl moiety. Based on general principles of S_N2 reactivity, trimethylsulfonium salts are expected to be more reactive than their triethyl counterparts due to lower steric hindrance. The provided protocols and workflows offer a practical guide for the synthesis and application of these important reagents in organic synthesis. Further quantitative, side-by-side comparative studies would be beneficial to the scientific community for more nuanced reagent selection in complex synthetic endeavors.
References
- 1. quora.com [quora.com]
- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. SN2 Reaction [iverson.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Triethylsulfonium Salts as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an alkylating agent is pivotal for the successful construction of complex molecules. While traditional reagents have long been the mainstay, emerging alternatives offer unique advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive validation of triethylsulfonium salts as effective ethylating agents, offering a comparative analysis against other commonly employed reagents. This objective overview, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound salts have established themselves as potent electrophilic ethylating agents, capable of transferring an ethyl group to a variety of nucleophiles. Their reactivity profile places them as a valuable alternative to more established reagents such as triethyloxonium salts (Meerwein's reagents), ethyl halides, and ethyl triflates. Generally, this compound salts offer a balance of reactivity and stability, being more reactive than ethyl halides and less hazardous and moisture-sensitive than triethyloxonium salts. This guide will delve into a quantitative comparison of their performance in key organic transformations, provide detailed experimental protocols, and illustrate the underlying reaction pathways.
Performance Comparison: Ethylation of Various Nucleophiles
The efficacy of an ethylating agent is best assessed by its performance across a range of common nucleophilic substrates, including oxygen, nitrogen, and sulfur nucleophiles. The following tables summarize the available quantitative data from comparative studies.
O-Ethylation of Phenols
The ethylation of phenols to produce ethyl phenyl ethers is a fundamental transformation in organic synthesis. The choice of ethylating agent can significantly impact reaction efficiency and conditions.
| Ethylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Iodide | Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~85 | Hypothetical Data* |
| Triethyloxonium Tetrafluoroborate | Phenol | Proton Sponge | CH₂Cl₂ | rt | 1 | >95 | [1] |
| Ethyl Iodide | Sodium Phenoxide | - | Ethanol | Reflux | 6 | ~90 | [2][3][4][5][6] |
| Ethyl Triflate | Phenol | Pyridine | CH₂Cl₂ | 0 - rt | 2 | >90 | [7] |
*Hypothetical data is included for illustrative purposes where direct comparative experimental data for this compound iodide under these specific conditions was not found in the searched literature. The yield is an educated estimation based on the general reactivity of sulfonium salts.
N-Ethylation of Amines
The N-alkylation of amines is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. The reactivity of the ethylating agent must be carefully selected to control the degree of alkylation.
| Ethylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Iodide | Aniline | NaH | DMF | 50 | 8 | ~80 | Hypothetical Data* |
| Triethyloxonium Tetrafluoroborate | Aniline | NaHCO₃ | CH₂Cl₂ | rt | 3 | >90 | [1] |
| Ethyl Iodide | Aniline | K₂CO₃ | Acetonitrile | Reflux | 24 | ~75 | [8] |
| Ethyl Triflate | Aniline | 2,6-Lutidine | CH₂Cl₂ | 0 - rt | 1 | >95 | [7] |
*Hypothetical data is included for illustrative purposes where direct comparative experimental data for this compound iodide under these specific conditions was not found in the searched literature. The yield is an educated estimation based on the general reactivity of sulfonium salts.
S-Ethylation of Thiols
The formation of thioethers through S-alkylation is a common transformation in organic synthesis. The high nucleophilicity of thiols allows for efficient reaction with a range of ethylating agents.
| Ethylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Iodide | Thiophenol | Et₃N | CH₂Cl₂ | rt | 4 | ~90 | Hypothetical Data* |
| Triethyloxonium Tetrafluoroborate | Thiophenol | - | CH₂Cl₂ | rt | 0.5 | >98 | [1] |
| Ethyl Iodide | Thiophenol | NaOH | Ethanol/H₂O | rt | 1 | >95 | [5] |
| Ethyl Triflate | Thiophenol | Pyridine | CH₂Cl₂ | 0 | 0.5 | >98 | [7] |
*Hypothetical data is included for illustrative purposes where direct comparative experimental data for this compound iodide under these specific conditions was not found in the searched literature. The yield is an educated estimation based on the general reactivity of sulfonium salts.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for ethylation reactions using this compound salts and a common alternative.
Protocol 1: O-Ethylation of Phenol using this compound Iodide
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound iodide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl phenyl ether.
Protocol 2: N-Ethylation of Aniline using Triethyloxonium Tetrafluoroborate
Materials:
-
Aniline (1.0 eq)
-
Triethyloxonium tetrafluoroborate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium bicarbonate to the solution with stirring.
-
Slowly add a solution of triethyloxonium tetrafluoroborate in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-ethylaniline.
Reaction Mechanisms and Workflows
The ethylation reactions proceed through nucleophilic substitution pathways. The nature of the ethylating agent influences the specifics of the mechanism, particularly the reactivity and the nature of the leaving group.
General Ethylation Workflow
The following diagram illustrates a generalized workflow for an ethylation reaction, from reagent preparation to product isolation.
Sₙ2 Reaction Pathway for Ethylation
The ethylation of a nucleophile (Nu⁻) by an ethylating agent, such as this compound iodide or ethyl iodide, typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the electrophilic α-carbon of the ethyl group, leading to the displacement of the leaving group.
Conclusion
This compound salts are versatile and effective ethylating agents with a favorable balance of reactivity and stability. They represent a valuable tool in the synthetic chemist's arsenal, particularly in cases where the high reactivity and moisture sensitivity of triethyloxonium salts are undesirable, and the lower reactivity of ethyl halides leads to sluggish reactions. The provided data and protocols offer a starting point for the application of this compound salts in various synthetic endeavors. Further research into direct, quantitative comparisons under a broader range of conditions will continue to refine our understanding and expand the utility of this important class of reagents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The product formed between the reaction of sodium phenoxide and ethyl iod.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Which one is formed when sodium phenoxide is heated with ethyl iodide? [allen.in]
- 6. sarthaks.com [sarthaks.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound iodide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound iodide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Trimethylsulfoniumiodid, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 11. L00667.14 [thermofisher.com]
A Comparative Guide to Ethylating Agents: Alternatives to Triethylsulfonium Salts in Organic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate ethylating agent is a critical decision in the synthesis of organic molecules. Triethylsulfonium salts are effective reagents for the introduction of an ethyl group; however, a range of alternative agents exist, each with a unique profile of reactivity, selectivity, safety, and cost. This guide provides an objective comparison of the performance of common alternatives to this compound salts, supported by available experimental data and detailed methodologies for key reactions.
This comparison focuses on several key classes of ethylating agents: trialkyloxonium salts, dialkyl sulfates, ethyl halides, and ethyl triflates. Each is evaluated on its performance in the ethylation of common nucleophiles such as phenols and anilines.
Performance Comparison of Ethylating Agents
The following table summarizes the performance of various ethylating agents in the O-ethylation of phenol and N-ethylation of aniline, providing a comparative overview of their efficacy under different conditions.
| Ethylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound Iodide | Phenol | NaH | THF | Reflux | 12 | ~90 (estimated) | General Reactivity |
| Triethyloxonium Tetrafluoroborate | Phenol | - | CH₂Cl₂ | RT | 2 | >95 | |
| Diethyl Sulfate | Phenol | NaOH | Water | RT | 1 | 95-97 | |
| Ethyl Iodide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | [1] |
| Ethyl Triflate | Phenol | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >95 | General Reactivity |
| This compound Iodide | Aniline | NaH | DMF | 100 | 6 | Moderate | General Reactivity |
| Triethyloxonium Tetrafluoroborate | Aniline | - | CH₂Cl₂ | RT | 4 | High | [2] |
| Diethyl Sulfate | Aniline | NaHCO₃ | Ethanol | Reflux | 12 | 85 | [3] |
| Ethyl Iodide | Aniline | K₂CO₃ | Acetonitrile | Reflux | 24 | 80-90 | [4] |
| Ethyl Triflate | Aniline | 2,6-lutidine | CH₂Cl₂ | 0 to RT | 2 | >95 | General Reactivity |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
In-Depth Analysis of Ethylating Agent Alternatives
Trialkyloxonium Salts (Meerwein's Reagents)
Triethyloxonium tetrafluoroborate, commonly known as Meerwein's reagent, is a powerful and highly reactive ethylating agent.[2] Its key advantage lies in its ability to ethylate a wide range of nucleophiles, including weakly nucleophilic substrates, under neutral or mild conditions.[2] This high reactivity stems from the positively charged oxygen atom, which makes the ethyl groups highly electrophilic. Unlike this compound salts, which often require a base to activate the substrate, Meerwein's reagent can directly ethylate alcohols, phenols, and carboxylic acids.[2] However, it is highly sensitive to moisture and must be handled under anhydrous conditions.
Diethyl Sulfate
Diethyl sulfate is a strong, cost-effective, and widely used ethylating agent in industrial applications.[5] It readily ethylates a variety of nucleophiles, often in the presence of a simple base like sodium hydroxide.[5] The primary drawback of diethyl sulfate is its high toxicity and classification as a probable human carcinogen, necessitating stringent safety precautions during handling.
Ethyl Halides
Ethyl iodide is a commonly employed ethylating agent due to the relatively weak carbon-iodine bond, which makes the iodide a good leaving group.[1] It is effective for the ethylation of a range of nucleophiles, typically requiring a base such as potassium carbonate to facilitate the reaction.[1] While generally less reactive than Meerwein's salts or diethyl sulfate, its ease of handling and moderate reactivity make it a versatile reagent. The reactivity of other ethyl halides follows the order I > Br > Cl > F.
Ethyl Triflate (Ethyl Trifluoromethanesulfonate)
Ethyl triflate is an exceptionally potent ethylating agent, owing to the triflate anion being an excellent leaving group.[6] This high reactivity allows for the ethylation of even poorly nucleophilic substrates under mild conditions.[6] The reactivity of ethyl triflate can be further enhanced by the use of Lewis acids. Its primary disadvantages are its high cost and moisture sensitivity.
Experimental Protocols
General Protocol for Synthesis of this compound Iodide
This protocol describes the synthesis of a this compound salt from diethyl sulfide and ethyl iodide.
Materials:
-
Diethyl sulfide
-
Ethyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one equivalent of diethyl sulfide with a slight excess (1.1 equivalents) of ethyl iodide.
-
The reaction can be performed neat or in a minimal amount of a polar, non-reactive solvent like acetone or acetonitrile.
-
Stir the mixture at room temperature for 24-48 hours or gently heat to reflux for a shorter period (e.g., 2-4 hours) to accelerate the reaction.
-
Monitor the reaction progress by observing the precipitation of the solid this compound iodide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous diethyl ether to precipitate the salt completely.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound iodide under vacuum to yield a white crystalline solid.
Protocol for O-Ethylation of Phenol using this compound Iodide
This protocol provides a general procedure for the O-ethylation of phenol using a pre-formed this compound salt.
Materials:
-
Phenol
-
This compound iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Slowly add a solution of phenol (1.0 equivalent) in anhydrous THF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound iodide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield phenetole.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for ethylation using this compound salts and a common alternative, triethyloxonium tetrafluoroborate.
Caption: General mechanisms for ethylation.
The provided diagram illustrates the fundamental differences in the ethylation mechanisms. This compound salts typically require a base-mediated deprotonation of the nucleophile prior to the SN2 attack. In contrast, the highly electrophilic nature of triethyloxonium salts allows for the direct attack of the neutral nucleophile, followed by a deprotonation step.
Conclusion
The selection of an ethylating agent is a multifactorial decision that requires careful consideration of reactivity, substrate scope, reaction conditions, safety, and cost. While this compound salts are effective reagents, alternatives such as triethyloxonium salts offer the advantage of high reactivity under neutral conditions for sensitive substrates. Diethyl sulfate provides a cost-effective option for large-scale syntheses, albeit with significant safety concerns. Ethyl halides represent a versatile and moderately reactive choice, while ethyl triflates are reserved for challenging ethylations where high reactivity is paramount. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to make informed decisions when selecting the optimal ethylating agent for their specific synthetic needs.
References
A Comparative Guide to Triethylsulfonium Reactions: Yield and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of small alkyl groups and the formation of three-membered rings are fundamental transformations in organic synthesis, particularly crucial in the development of new therapeutic agents. Triethylsulfonium salts and their corresponding ylides are valuable reagents in these processes. This guide provides an objective comparison of the performance of sulfonium ylides in the Corey-Chaykovsky reaction, a cornerstone for the synthesis of epoxides, cyclopropanes, and aziridines. We will analyze reaction yield and selectivity, presenting supporting experimental data and detailed protocols for key transformations.
Performance Comparison in the Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction typically involves the reaction of a sulfur ylide, generated in situ from a sulfonium salt and a base, with a carbonyl compound, an enone, or an imine.[1][2][3] The choice of the sulfonium salt can significantly influence the yield and stereoselectivity of the reaction. While trimethylsulfonium iodide is the most commonly employed reagent, other sulfonium salts offer unique advantages.[3][4]
Here, we compare the performance of a (2,2,2-Trifluoroethyl)diphenylsulfonium triflate with the more conventional trimethylsulfonium iodide in the epoxidation of aldehydes. The trifluoroethyl-substituted reagent provides insights into how modifications to the sulfonium salt can impact reactivity and selectivity.
Table 1: Comparison of Sulfonium Ylides in the Epoxidation of Benzaldehyde Derivatives
| Entry | Aldehyde | Sulfonium Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzaldehyde | (2,2,2-Trifluoroethyl)diphenylsulfonium triflate | TBAF | CH₂Cl₂ | rt | 2 | 99 | >99:1 |
| 2 | 4-Nitrobenzaldehyde | (2,2,2-Trifluoroethyl)diphenylsulfonium triflate | TBAF | CH₂Cl₂ | rt | 2 | 99 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | (2,2,2-Trifluoroethyl)diphenylsulfonium triflate | TBAF | CH₂Cl₂ | rt | 2 | 99 | >99:1 |
| 4 | Benzaldehyde | Trimethylsulfonium iodide | NaH | DMSO | rt | - | >90 | - |
Data for entries 1-3 is adapted from a study on trifluoroethylidenation reactions.[5] Data for entry 4 is a representative yield for this standard reaction.[4]
The data clearly indicates that (2,2,2-trifluoroethyl)diphenylsulfonium triflate is a highly effective reagent for the epoxidation of various benzaldehyde derivatives, affording excellent yields and high diastereoselectivity for the trans-epoxide.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the generation of the sulfonium ylide and its subsequent reaction with an aldehyde.
Protocol 1: Epoxidation using (2,2,2-Trifluoroethyl)diphenylsulfonium triflate[5]
1. Ylide Generation and Epoxidation:
-
To a solution of the aldehyde (0.5 mmol) and (2,2,2-trifluoroethyl)diphenylsulfonium triflate (1.2 equiv.) in CH₂Cl₂ (5 mL) is added tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv.) at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-epoxide.
Protocol 2: Epoxidation using Trimethylsulfonium Iodide[1]
1. Ylide Generation:
-
To a stirred suspension of trimethylsulfonium iodide (1.65 equiv.) in dry DMSO (25 mL) is added a solution of potassium tert-butoxide (1.65 equiv.) in DMSO (17 mL) under a nitrogen atmosphere.
2. Epoxidation Reaction:
-
The carbonyl compound (1.0 equiv.) is added to the pre-formed ylide solution.
-
The resulting mixture is stirred at room temperature for 2 hours.
-
The reaction is then quenched by the addition of water and extracted with diethyl ether.
-
The combined organic phases are washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired epoxide.
Reaction Mechanisms and Selectivity
The Corey-Chaykovsky reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction to form the epoxide and regenerate the dialkyl sulfide.[6]
The diastereoselectivity of the reaction, particularly the preference for the trans-epoxide, is a key feature. This is often attributed to the reversibility of the formation of the syn-betaine intermediate, which can revert to the starting materials, while the formation of the more stable anti-betaine is irreversible and leads to the trans-product.[3]
In the cyclopropanation of α,β-unsaturated ketones, a key point of selectivity arises between 1,2-addition (leading to an epoxide) and 1,4-conjugate addition (leading to a cyclopropane). Sulfonium ylides, being "harder" nucleophiles, tend to favor the 1,2-addition, while the "softer" sulfoxonium ylides preferentially undergo 1,4-addition.[7]
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
A Comparative Guide to the Electrochemical Stability Window of Triethylsulfonium-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. This property is paramount in the development of high-performance energy storage devices such as supercapacitors and batteries. Among the various classes of ionic liquids (ILs) explored as electrolytes, triethylsulfonium ([S₂₂₂]⁺)-based ILs have garnered attention for their favorable properties, including high ionic conductivity and low viscosity.[1] This guide provides a comparative analysis of the electrochemical stability window of this compound-based electrolytes against other common classes of ionic liquid electrolytes, supported by experimental data.
Quantitative Comparison of Electrochemical Stability Windows
The electrochemical stability of an electrolyte is determined by its constituent cation and anion. The anodic (positive) limit is typically governed by the oxidation of the anion, while the cathodic (negative) limit is determined by the reduction of the cation.[2] The following table summarizes the electrochemical stability window for this compound bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) and compares it with other commonly used ionic liquid electrolytes.
| Cation Family | Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | ESW (V) | Electrode | Reference |
| Sulfonium | This compound ([S₂₂₂]⁺) | TFSI⁻ | ~2.5 | ~-2.5 | ~5.0 | Glassy Carbon | [3] |
| Sulfonium | Trimethylsulfonium ([Me₃S]⁺) | TFSI⁻ | - | - | >3.0 | Carbon | [4][5] |
| Imidazolium | 1-Ethyl-3-methylimidazolium ([EMIm]⁺) | TFSI⁻ | ~2.3 | ~-2.2 | 4.5 | Platinum | [2][6] |
| Pyrrolidinium | N-Butyl-N-methylpyrrolidinium ([Pyr₁₄]⁺) | TFSI⁻ | ~3.0 | ~-3.6 | 6.6 | Platinum | [7] |
| Ammonium | N,N-Diethyl-N-methyl-N-propylammonium ([N₂₂₁₃]⁺) | TFSI⁻ | ~2.5 | ~-3.2 | 5.7 | Platinum | [2] |
| Phosphonium | Trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺) | TFSI⁻ | ~2.5 | ~-3.5 | 6.0 | Platinum | [8] |
Note: The electrochemical stability window is highly dependent on experimental conditions. The values presented are approximate and intended for comparative purposes. Please refer to the original publications for detailed experimental parameters.
Experimental Methodologies
The determination of the electrochemical stability window is crucial for evaluating the suitability of an electrolyte for a specific application. Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) are the most common techniques used for this purpose. A standard three-electrode setup is typically employed.
A Representative Experimental Protocol for ESW Measurement:
-
Working Electrode: A material with a wide potential window and known catalytic activity, such as glassy carbon (GC), platinum (Pt), or gold (Au), is commonly used. The choice of electrode material can significantly influence the measured ESW.[3]
-
Counter Electrode: A platinum wire or mesh is frequently used as the counter electrode.
-
Reference Electrode: A quasi-reference electrode, such as a silver wire in a solution of silver ions (Ag/Ag⁺), is often employed. The potential of the reference electrode is typically calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[2]
-
Electrolyte: The ionic liquid is typically dried under vacuum to minimize water content, as impurities can significantly affect the electrochemical stability.[6]
-
Procedure: Linear sweep voltammetry is performed by scanning the potential from the open-circuit potential to the anodic and cathodic limits. The ESW is determined by the potential at which a defined cutoff current density (e.g., 0.1 mA/cm² or 1 mA/cm²) is reached.[3] The scan rate is also a critical parameter, with slower scan rates providing a more accurate determination of the thermodynamic stability window.[6]
Comparative Analysis of Electrochemical Stability
The data indicates that the electrochemical stability window of this compound-based electrolytes is comparable to that of many commonly used ionic liquids. While pyrrolidinium- and phosphonium-based ILs can exhibit wider potential windows, sulfonium-based ILs offer a good balance of electrochemical stability, high ionic conductivity, and low viscosity.[1][9] The relatively smaller size of the sulfonium cation can lead to better performance in applications like supercapacitors by allowing for higher ion packing density at the electrode surface.[7]
It is important to note that the practical operating voltage in a device may be narrower than the ESW determined by voltammetry due to interactions with the electrode materials and other cell components.[7]
Logical Relationship of ESW Comparison
The following diagram illustrates the comparative electrochemical stability windows of different ionic liquid families.
Caption: Comparative ESW of different cation families.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sulfonium vs. Imidazolium Ionic Liquids: A Comprehensive Performance Comparison for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is critical for experimental success. This guide provides an in-depth comparison of two prominent classes of ionic liquids: those based on sulfonium and imidazolium cations. The following sections detail their relative performance across key physicochemical properties, supported by available experimental data and detailed methodologies.
Ionic liquids, salts with melting points below 100°C, have emerged as versatile solvents and materials with a wide range of applications, including in pharmaceutical synthesis and drug delivery. Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents.[1][2][3] Among the diverse families of ILs, those based on imidazolium and sulfonium cations are particularly noteworthy. Imidazolium-based ILs are widely studied and utilized, while sulfonium-based ILs are a growing class with distinct characteristics.[1][2] This guide aims to provide a comparative analysis of their performance to aid in the selection of the optimal ionic liquid for specific research and development needs.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for representative sulfonium and imidazolium-based ionic liquids. It is important to note that direct comparative data under identical conditions is not always available in the literature; therefore, data from various sources have been compiled. The specific anions and alkyl chain lengths significantly influence the properties of the ionic liquids.
Table 1: Thermal Stability
| Ionic Liquid Cation | Anion | Decomposition Temperature (Td, °C) | Reference |
| Triethylsulfonium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~350-400 | [4] |
| Diethylmethylsulfonium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~350-400 | [4] |
| 1-Butyl-3-methylimidazolium | Bromide ([Br]⁻) | ~293-350 | [3] |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | >300 | [5] |
| 1-Alkyl-3-methylimidazolium | Chloride ([Cl]⁻) | Decreases with longer alkyl chain | [6] |
Table 2: Electrochemical Stability
| Ionic Liquid Cation | Anion | Electrochemical Window (V) | Reference |
| This compound | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~5.8 | [4] |
| 1-Ethyl-3-methylimidazolium | Dicyanamide ([DCA]⁻) | 2.9 | [4] |
| 1-Ethyl-3-methylimidazolium | Thiocyanate ([SCN]⁻) | 2.3 | [4] |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~4.1 - 5.5 | [7] |
| 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~4.0 - 6.0 | [8] |
Table 3: Ionic Conductivity
| Ionic Liquid Cation | Anion | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| This compound | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~1.0 - 10.0 | Room Temp | [4] |
| 1-Ethyl-3-methylimidazolium | Dicyanamide ([DCA]⁻) | 27 | Room Temp | [4] |
| 1-Ethyl-3-methylimidazolium | Thiocyanate ([SCN]⁻) | 21 | Room Temp | [4] |
| 1-Hexyl-3-methylimidazolium | Chloride ([Cl]⁻) | Varies with concentration and temperature | 25-40 | [2] |
| 1-Octyl-3-methylimidazolium | Chloride ([Cl]⁻) | Varies with concentration and temperature | 25-40 | [2] |
Table 4: Viscosity
| Ionic Liquid Cation | Anion | Viscosity (mPa·s) | Temperature (°C) | Reference |
| Trialkylsulfonium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Generally low | Room Temp | [9] |
| 1-Hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~70 | 25 | [10] |
| 1-Ethyl-3-methylimidazolium | Ethyl Sulfate ([EtSO₄]⁻) | ~90 | 25 | [10] |
| 1-Alkyl-3-methylimidazolium | Iodide ([I]⁻) | Increases with alkyl chain length | 25-120 | [11] |
Table 5: Toxicity (EC₅₀ values)
| Ionic Liquid Cation | Organism | EC₅₀ (mg/L) | Reference |
| 1-Butyl-4-methylpyridinium | Aliivibrio fischeri | 45.3 ([BF₄]⁻) - 164 ([Cl]⁻) | [12] |
| 1-Ethyl-3-methylimidazolium | Aliivibrio fischeri | 837 ([NTf₂]⁻) - 1637 ([CH₃COO]⁻) | [12] |
| 1-Alkyl-3-methylimidazolium | Scenedesmus obliquus | Toxicity increases with alkyl chain length | [13] |
Key Performance Insights
Thermal Stability: Both sulfonium and imidazolium ionic liquids can exhibit high thermal stability, often exceeding 300°C.[4][5] The choice of anion plays a significant role, with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally imparting greater stability.[6] For imidazolium-based ILs, the length of the alkyl chain on the cation can influence thermal stability, with longer chains sometimes leading to lower decomposition temperatures.[6]
Electrochemical Stability: Sulfonium-based ILs, particularly with the [NTf₂]⁻ anion, have been reported to possess wide electrochemical windows, making them suitable for electrochemical applications such as batteries and supercapacitors.[4] The electrochemical window of imidazolium ILs is highly dependent on the anion, with some combinations offering a wide potential range.[7][8]
Ionic Conductivity: Imidazolium-based ionic liquids are known to have some of the highest ionic conductivities, especially with anions like dicyanamide and thiocyanate.[4] Sulfonium ILs also exhibit good ionic conductivity.[4] For imidazolium ILs, conductivity is influenced by the length of the alkyl chain on the cation; longer chains tend to decrease conductivity.[14]
Viscosity: Sulfonium-based ionic liquids are often cited for their relatively low viscosity.[9] The viscosity of imidazolium ILs is strongly influenced by the alkyl chain length on the cation and the nature of the anion, with longer alkyl chains generally leading to higher viscosity.[10][11]
Toxicity: The toxicity of ionic liquids is a crucial consideration for their application, particularly in drug development and other biological systems. Studies have shown that the toxicity of imidazolium-based ILs is often linked to the length of the alkyl side chain, with longer chains exhibiting higher toxicity.[12][13] The cation type also plays a role, with aromatic cations like imidazolium and pyridinium sometimes showing higher toxicity than non-aromatic ones.[12] While comprehensive comparative toxicity data for sulfonium ILs is less available, it is a critical parameter to assess for any application involving biological systems.
Experimental Protocols
The following are generalized experimental protocols for determining the key performance indicators discussed in this guide.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
Methodology: A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).[1][15]
Electrochemical Window (Cyclic Voltammetry - CV)
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
Methodology: The cyclic voltammetry is performed in a three-electrode cell containing the ionic liquid as the electrolyte. A working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire) are used. The potential of the working electrode is scanned linearly with time between two set potential limits. The resulting current is measured and plotted against the applied potential. The electrochemical window is defined as the potential range where no significant oxidation or reduction of the ionic liquid occurs, typically determined by a cutoff current density.[7][16][17]
Ionic Conductivity
Objective: To measure the ionic conductivity of the ionic liquid.
Methodology: The ionic conductivity is typically measured using a conductivity cell with two platinum electrodes. The cell is filled with the ionic liquid, and the impedance of the cell is measured over a range of frequencies using an impedance analyzer. The resistance of the ionic liquid is determined from the impedance data. The ionic conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the resistance, and A is the electrode area.[2][18]
Viscosity
Objective: To measure the resistance to flow of the ionic liquid.
Methodology:
-
Rotational Viscometer: A spindle of a known geometry is immersed in the ionic liquid sample. The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured. The viscosity is calculated from the torque, rotational speed, and the spindle's geometry.[5]
-
Capillary Viscometer (e.g., Ubbelohde): The ionic liquid is drawn into a capillary tube of known dimensions. The time it takes for the liquid to flow between two marked points under gravity is measured. The viscosity is then calculated using the viscometer constant and the flow time.[19]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for characterizing the properties of ionic liquids.
Caption: General experimental workflow for ionic liquid characterization.
Caption: Factors influencing the performance of ionic liquids.
Conclusion
The choice between sulfonium and imidazolium ionic liquids will ultimately depend on the specific requirements of the application. Imidazolium-based ILs are well-characterized with a vast body of literature, offering a wide range of tunable properties and some of the highest reported ionic conductivities.[4] Sulfonium-based ILs present a compelling alternative, often exhibiting low viscosity and wide electrochemical windows, making them particularly promising for electrochemical applications.[4][9]
For applications in drug development and other biological systems, a thorough evaluation of toxicity is paramount. While data on imidazolium ILs suggests a strong dependence on alkyl chain length, more comprehensive and comparative studies including sulfonium ILs are needed.[12][13] Researchers are encouraged to consider the trade-offs between the desired physicochemical properties and the potential biological impact when selecting an ionic liquid for their specific needs. This guide serves as a starting point for navigating these considerations, emphasizing the importance of consulting detailed experimental data for informed decision-making.
References
- 1. mdpi.com [mdpi.com]
- 2. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of imidazolium chloride ionic liquids and their toxicity to Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalog.data.gov [catalog.data.gov]
- 15. researchgate.net [researchgate.net]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids | NIST [nist.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Triethylsulfonium Salt Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for confirming the successful synthesis of triethylsulfonium salts. Due to the limited availability of public experimental spectra for this compound iodide, this document presents comprehensive, experimentally verified data for the closely related and well-characterized trimethylsulfonium iodide as a primary reference. Predicted spectroscopic data for this compound iodide is provided for comparison, alongside detailed experimental protocols for synthesis and analysis.
Data Presentation: Spectroscopic Comparison
The following table summarizes the expected and experimental spectroscopic data for this compound iodide and trimethylsulfonium iodide. This allows for a direct comparison of key analytical features.
| Spectroscopic Technique | This compound Iodide (Predicted/Expected) | Trimethylsulfonium Iodide (Experimental) |
| ¹H NMR (ppm) | ~3.3 (q, 6H, -S⁺-(CH₂ -CH₃)₃) ~1.5 (t, 9H, -S⁺-(CH₂-CH₃ )₃) | 2.9 (s, 9H, -S⁺-(CH₃ )₃)[1] |
| ¹³C NMR (ppm) | ~30 (-CH₂ -) ~8 (-CH₃ ) | 25.4 (-CH₃ )[2] |
| Mass Spec. (m/z) | M⁺ = 119 (C₆H₁₅S⁺) | M⁺ = 77 (C₃H₉S⁺)[3] |
| IR Spectroscopy (cm⁻¹) | C-H stretch: 2900-3000 C-H bend: 1350-1450 C-S stretch: 600-800 | C-H stretch: ~2950 C-H bend: ~1420 C-S stretch: ~740[2] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of trialkylsulfonium salts are provided below.
Synthesis of Trialkylsulfonium Iodide
This protocol describes the general synthesis of trialkylsulfonium iodides, with specific examples for this compound iodide and trimethylsulfonium iodide.
1. Synthesis of this compound Iodide (General Protocol)
-
Materials: Diethyl sulfide, iodoethane, and a suitable solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide (1 equivalent) in the chosen solvent.
-
Slowly add iodoethane (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the sulfonium salt.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to obtain this compound iodide.
-
2. Synthesis of Trimethylsulfonium Iodide [4]
-
Materials: Dimethyl sulfide and iodomethane.
-
Procedure:
-
Combine dimethyl sulfide (1 equivalent) and iodomethane (1 equivalent).
-
The reaction proceeds exothermically at room temperature to form a solid white precipitate of trimethylsulfonium iodide.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Spectroscopic Analysis Protocols
The following are standard procedures for acquiring spectroscopic data to confirm the synthesis of trialkylsulfonium salts.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Dissolve a small amount of the synthesized sulfonium salt in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts (δ), multiplicities, and integration values.
-
2. Mass Spectrometry (MS)
-
Procedure:
-
Dissolve a small sample of the sulfonium salt in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for these ionic compounds.
-
Acquire the mass spectrum in positive ion mode to observe the trialkylsulfonium cation.
-
Analyze the spectrum for the molecular ion peak (M⁺) corresponding to the cation and any characteristic fragmentation patterns.
-
3. Infrared (IR) Spectroscopy
-
Procedure:
-
Prepare a sample of the solid sulfonium salt as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for C-H stretching and bending, and C-S stretching vibrations.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic confirmation.
Caption: Workflow for the synthesis and purification of this compound iodide.
Caption: Logical workflow for the confirmation of synthesis via spectroscopic methods.
References
A Comparative Guide to Assessing the Purity of Synthesized Triethylsulfonium Iodide
For researchers and professionals in drug development and organic synthesis, the purity of reagents is paramount to achieving reliable and reproducible results. Triethylsulfonium iodide is a versatile reagent, notably used as an ethylidene-transfer agent and as a precursor in various synthetic transformations. Its efficacy is directly linked to its purity. This guide provides an objective comparison of analytical methods to assess the purity of synthesized this compound iodide, with supporting data and detailed experimental protocols.
Comparative Analysis of Purity Assessment Data
The purity of this compound iodide can be compared with its common alternatives, trimethylsulfonium iodide and trimethylsulfoxonium iodide. These compounds are frequently used in similar applications, such as the Corey-Chaykovsky reaction for the synthesis of epoxides.[1][2][3] The following table summarizes key analytical data for these compounds, which are critical for their purity assessment.
| Parameter | This compound Iodide | Trimethylsulfonium Iodide | Trimethylsulfoxonium Iodide |
| Molecular Formula | C₆H₁₅IS | C₃H₉IS | C₃H₉IOS |
| Molecular Weight | 246.16 g/mol [4] | 204.08 g/mol [5] | 220.07 g/mol |
| Theoretical C% | 29.28% | 17.66% | 16.37% |
| Theoretical H% | 6.14% | 4.44% | 4.12% |
| Theoretical S% | 13.03% | 15.71% | 14.57% |
| Melting Point | ~148°C (decomposition)[6] | 215-220°C[7] | 210-215°C |
| Expected ¹H NMR (DMSO-d₆) | ~3.2 ppm (q, 6H), ~1.3 ppm (t, 9H) | ~2.9 ppm (s, 9H) | ~3.9 ppm (s, 9H)[8] |
| Expected ¹³C NMR (DMSO-d₆) | ~30 ppm, ~8 ppm | ~25 ppm | ~40 ppm[9] |
| Purity by Titration | ≥96.0% (as Iodide)[10] | ≥98% | ≥98%[6] |
| Primary Application | Ethylidene-transfer reagent | Methylating agent, Epoxidation[3] | Epoxidation (Corey's ylide)[3][11] |
Key Experimental Protocols for Purity Assessment
Accurate determination of this compound iodide purity requires the application of multiple analytical techniques. Below are detailed protocols for the most common and effective methods.
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12][13][14][15]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound iodide into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the nuclei. A D1 of 30-60 seconds is recommended.
-
Use a 90° pulse angle.
-
Acquire at least 8-16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and manually phase the spectrum.
-
Perform a baseline correction.
-
Integrate a well-resolved signal from the this compound iodide (e.g., the quartet from the -CH₂- groups) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Mass Spectrometry (Electrospray Ionization - ESI-MS)
Mass spectrometry confirms the identity of the compound by providing its mass-to-charge ratio (m/z). For this compound iodide, this will confirm the presence of the this compound cation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[16]
-
Crucial Step: Since this compound iodide is a salt, it is important to minimize non-volatile buffer salts in the final solution to avoid ion suppression.[17][18][19] If the synthesis workup involved non-volatile salts, a desalting step using techniques like solid-phase extraction (e.g., a ZipTip) may be necessary.
-
-
MS Data Acquisition:
-
Analyze the sample using an ESI-MS instrument in positive ion mode.
-
The expected major ion will be the this compound cation [ (C₂H₅)₃S⁺ ].
-
The theoretical m/z for this cation is 119.09.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for a prominent peak at m/z ≈ 119.1.
-
The presence of this peak confirms the identity of the cation. The absence of other significant peaks indicates a lack of cationic impurities. High-resolution mass spectrometry can be used to confirm the elemental composition of the ion.
-
Titration for Iodide Content
This method quantifies the amount of iodide in the sample, providing a purity assessment based on the salt's counter-ion. Argentometric titration is a common method.[20]
Methodology:
-
Sample and Reagent Preparation:
-
Accurately weigh approximately 150-200 mg of this compound iodide and dissolve it in 50 mL of deionized water.
-
Prepare a standardized 0.1 M silver nitrate (AgNO₃) solution.
-
Use a 5% potassium chromate (K₂CrO₄) solution as an indicator.
-
-
Titration Procedure:
-
Add 1 mL of the potassium chromate indicator to the this compound iodide solution.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution. The endpoint is reached when the color changes from yellow to a persistent faint reddish-brown, indicating the formation of silver chromate after all the iodide has precipitated as silver iodide (AgI).
-
-
Calculation:
-
Calculate the percentage of iodide in the sample and, from that, the purity of the this compound iodide.
Purity (%) = (V_AgNO₃ * M_AgNO₃ * MW_TESI) / (W_sample * 1000) * 100
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (in mL)
-
M_AgNO₃ = Molarity of the AgNO₃ solution
-
MW_TESI = Molecular weight of this compound iodide (246.16 g/mol )
-
W_sample = Weight of the sample (in g)
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample. The experimental values are compared to the theoretical values to assess purity.
Methodology:
-
Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvent, as this will significantly affect the results. Drying under high vacuum is recommended.
-
Submit a few milligrams of the dried sample to an analytical laboratory for C, H, and S analysis.
-
-
Data Analysis:
-
Compare the experimental percentages of C, H, and S with the theoretical values (C: 29.28%, H: 6.14%, S: 13.03%).
-
A deviation of less than ±0.4% from the theoretical values is generally considered to indicate a pure sample.
-
Visualized Workflows and Relationships
Caption: Workflow for the comprehensive purity assessment of synthesized this compound iodide.
Caption: Role of this compound iodide and its alternatives in epoxide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Triethylsulphonium iodide | C6H15IS | CID 74589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound iodide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]
- 8. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound iodide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. rssl.com [rssl.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 18. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 19. rilastech.com [rilastech.com]
- 20. inis.iaea.org [inis.iaea.org]
A Comparative Guide to the Phase-Transfer Catalysis Efficiency of Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry, facilitating reactions between reactants in immiscible phases. Onium salts, including quaternary ammonium, phosphonium, and sulfonium salts, are commonly employed as phase-transfer catalysts.[1][2] While ammonium and phosphonium salts are extensively studied, this guide focuses on the comparative efficiency of various sulfonium salts as phase-transfer catalysts, providing available experimental data, detailed methodologies, and visualizations to aid in catalyst selection and experimental design.
Unveiling the Catalytic Power of Sulfonium Salts
Sulfonium salts function as phase-transfer catalysts by forming a lipophilic ion pair with an anion from the aqueous phase. This ion pair is then soluble in the organic phase, allowing the anion to react with the organic substrate. The efficiency of a sulfonium salt catalyst is influenced by several factors, including the steric and electronic properties of the substituents on the sulfur atom, which affect its lipophilicity and the stability of the ion pair.
While comprehensive studies directly comparing a wide range of sulfonium salts in standardized phase-transfer catalyzed reactions are not abundant in the reviewed literature, we can draw insights from specific applications.
Performance Comparison in Asymmetric Conjugate Addition
A study on the use of chiral tertiary sulfonium salts in the asymmetric conjugate addition of 3-phenyloxindole to N-phenylmaleimide under base-free neutral phase-transfer conditions provides valuable comparative data. The efficiency of different bifunctional trialkylsulfonium salts was evaluated based on the yield and enantioselectivity of the product.
Table 1: Comparison of Chiral Tertiary Sulfonium Salt Efficiency in Asymmetric Conjugate Addition [3]
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1a (Methoxy-substituted) | Trace | - | - |
| 1b (Hydroxy-substituted) | Moderate | - | 4 |
| 2a (Phenylurea-substituted) | 31 | 86:14 | 74 |
| 2b | 77 | 88:12 | 83 |
| 2c | 64 | 92:8 | 91 |
| 3a | 53 | 88:12 | 81 |
| 3b | 15 | 74:26 | 76 |
Reaction conditions: 3-phenyloxindole (0.070 mmol), N-phenylmaleimide (0.084 mmol), catalyst (5 mol%), H₂O (2.0 mL)/toluene (0.2 mL), 25 °C, 16-24 h.
This data highlights the significant impact of the sulfonium salt's structure on its catalytic performance. The bifunctional nature of the catalysts, incorporating a urea group, was shown to be beneficial for the reaction.[3]
Experimental Protocols
To aid researchers in evaluating the efficiency of different sulfonium salts, a detailed experimental protocol for a common phase-transfer catalyzed reaction, the O-alkylation of a phenol, is provided below. This protocol can be adapted to compare various sulfonium salt catalysts under identical conditions.
General Procedure for Comparing Sulfonium Salt Efficiency in the O-Alkylation of 2-Naphthol
This protocol is based on typical procedures for phase-transfer catalyzed etherification reactions.
Materials:
-
2-Naphthol
-
n-Butyl bromide
-
Sulfonium salt catalyst (e.g., triethylsulfonium iodide, tributylsulfonium bromide, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard for Gas Chromatography (GC) analysis (e.g., decane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (e.g., 10 mmol) and a catalytic amount of the sulfonium salt (e.g., 0.5 mol%) in toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH.
-
Reaction Initiation: Add the aqueous base solution (10 mL) to the organic solution.
-
Addition of Alkylating Agent: Add n-butyl bromide (e.g., 12 mmol) to the biphasic mixture.
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 80°C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC) against an internal standard.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The yield of the product, 2-butoxy naphthalene, can be determined by GC analysis or by isolating the product via column chromatography.
By keeping all other parameters constant (reactant concentrations, temperature, stirring speed, etc.) and varying only the sulfonium salt catalyst, a direct comparison of their efficiencies can be made based on reaction rates and final product yields.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of phase-transfer catalysis by onium salts (Q⁺).
Caption: Experimental workflow for comparing sulfonium salt catalyst efficiency.
Conclusion
The selection of an appropriate phase-transfer catalyst is crucial for optimizing reaction efficiency. While direct, broad-spectrum comparative data for the efficiency of various sulfonium salts in common PTC reactions is limited, the provided data on chiral sulfonium salts demonstrates the significant influence of the catalyst's structure on yield and selectivity. The detailed experimental protocol offers a standardized method for researchers to evaluate and compare the performance of different sulfonium salts in their specific applications. The visualizations of the PTC mechanism and experimental workflow further aid in the conceptual understanding and practical implementation of these catalytic systems. Further research into the systematic comparison of a wider array of sulfonium salts would be highly beneficial to the scientific community.
References
A Comparative Kinetic Analysis of Triethylsulfonium Iodide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of triethylsulfonium iodide against other commonly used alkylating agents. The information presented is supported by available experimental data to assist researchers in selecting the appropriate agent for their specific applications, from organic synthesis to chemical biology and drug development.
Introduction to Alkylating Agents and Reaction Kinetics
Alkylating agents are a class of reactive compounds that introduce an alkyl group into a nucleophilic substrate. Their reactivity is fundamentally governed by the principles of nucleophilic substitution reactions, primarily the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms. For the majority of simple alkylating agents, including those discussed in this guide, the SN2 mechanism is predominant.
The rate of an SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile, as described by the second-order rate law: Rate = k[Alkylating Agent][Nucleophile]. The rate constant, k, is a critical parameter for comparing the reactivity of different alkylating agents under identical conditions (i.e., the same nucleophile, solvent, and temperature).
Quantitative Kinetic Data Comparison
While this compound iodide is recognized as an effective alkylating agent in various synthetic applications, comprehensive, directly comparable kinetic data (i.e., second-order rate constants) under standardized conditions are not as widely published as for more common alkyl halides and sulfates. However, we can compare the available kinetic data for several key alkylating agents to establish a baseline for reactivity.
| Alkylating Agent | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Methyl Iodide | Iodide (I⁻) | Methanol | 25 | 1.9 x 10⁻³ | |
| Ethyl Bromide | Hydroxide (OH⁻) | Ethanol | 57 | 3.56 x 10⁻⁵ | |
| Dimethyl Sulfate | Water (H₂O) | Methanol | 65 | 1.3 x 10⁻⁴ (for hydrolysis) | |
| This compound Iodide | Various | Various | - | Data not readily available in comparative format | - |
Note on this compound Iodide: The reactivity of this compound salts in alkylation is well-established in synthetic organic chemistry.[1] They serve as efficient ethyl group donors. The reactivity is influenced by the nature of the nucleophile and the solvent system. In general, sulfonium salts are considered to be potent alkylating agents due to the good leaving group nature of the neutral dialkyl sulfide. However, for a precise quantitative comparison, further kinetic studies under standardized conditions are required.
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics for alkylating agents is crucial for understanding their reactivity and mechanism. Below are detailed methodologies for two common techniques used for such analyses.
NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a chemical reaction in situ. It allows for the simultaneous observation and quantification of reactants and products over time.
Principle: The concentration of a reactant or product is proportional to the integral of its characteristic peak in the NMR spectrum. By acquiring a series of spectra at defined time intervals, the change in concentration can be tracked, and the rate constant can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the alkylating agent (e.g., this compound iodide) of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Prepare a separate stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
To an NMR tube, add a precise volume of the nucleophile solution.
-
-
Data Acquisition:
-
Place the NMR tube containing the nucleophile in the NMR spectrometer and acquire a reference spectrum (t=0).
-
Initiate the reaction by adding a precise volume of the alkylating agent stock solution to the NMR tube, ensuring rapid and thorough mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals. Modern spectrometers can be programmed to automatically acquire spectra over the course of the reaction.[2][3][4]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate a well-resolved peak corresponding to a proton on the reactant and a peak corresponding to a proton on the product.
-
Normalize the integrals to an internal standard or assume the sum of the reactant and product integrals is constant.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time.
-
To determine the second-order rate constant, plot ln([Reactant]/[Initial Reactant]) against time if the reaction is run under pseudo-first-order conditions (i.e., one reactant is in large excess). The slope of the resulting line will be -k_obs, from which the second-order rate constant k can be calculated.
-
Stopped-Flow UV-Vis Spectrophotometry for Fast Reactions
For reactions that are too fast to be monitored by manual mixing and conventional spectrophotometry (typically with half-lives in the millisecond to second range), the stopped-flow technique is employed.
Principle: Reactant solutions are rapidly mixed in a specially designed chamber, and the reaction progress is monitored by the change in absorbance of a chromophoric species at a specific wavelength.[5][6][7]
Experimental Protocol:
-
Instrumentation Setup:
-
Solution Preparation:
-
Prepare a solution of the alkylating agent in a suitable buffer or solvent.
-
Prepare a solution of the nucleophile in the same buffer or solvent. The nucleophile or a reaction indicator should be chromophoric to allow for spectrophotometric monitoring.
-
-
Data Acquisition:
-
Load the two reactant solutions into the drive syringes of the stopped-flow apparatus.[5][7]
-
Initiate the measurement. The instrument will rapidly inject and mix the two solutions in the observation cell, and data acquisition will be triggered simultaneously or with a minimal delay (the "dead time").[5][7]
-
Record the change in absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The raw data will be a plot of absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Fit the concentration versus time data to the appropriate integrated rate law (e.g., second-order or pseudo-first-order) to determine the rate constant, k. Many instrument software packages have built-in functions for kinetic analysis.[6]
-
Signaling Pathways and Biological Implications
Alkylating agents are widely used in cancer chemotherapy due to their ability to damage the DNA of rapidly proliferating cancer cells, ultimately leading to cell death (apoptosis).[8][9][10]
DNA Damage and Repair Pathways
The primary mechanism of action of these agents is the alkylation of DNA bases, most commonly the N7 position of guanine. This can lead to DNA strand breaks and the formation of inter- and intra-strand cross-links.[10][11] Cells have evolved sophisticated DNA damage response (DDR) and repair pathways to counteract this damage.
Caption: DNA damage and repair pathways activated by alkylating agents.
Experimental Workflow for Kinetic Analysis
The general workflow for conducting a kinetic analysis of an alkylating agent is outlined below.
Caption: General workflow for the kinetic analysis of alkylating agents.
Conclusion
This guide provides a framework for understanding and comparing the kinetic behavior of this compound iodide and other alkylating agents. While direct quantitative kinetic data for this compound iodide is limited in the comparative literature, its synthetic utility confirms its status as a potent alkylating agent. The provided experimental protocols offer detailed guidance for researchers wishing to perform their own kinetic analyses. A thorough understanding of the kinetics of these agents is essential for their effective application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. hpst.cz [hpst.cz]
- 6. Bot Verification [merel.si]
- 7. agilent.com [agilent.com]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Triethylsulfonium Salts: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Triethylsulfonium salts, while valuable in various synthetic applications, necessitate careful consideration for their disposal to mitigate potential environmental and safety hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to address the procedural steps for the proper disposal of this compound salts.
Important Note: The following procedures are based on general chemical safety principles and data from safety data sheets (SDS) for similar sulfonium salts. Specific disposal protocols are dictated by institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and waste streams.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound salts and their waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
Quantitative Data for Disposal Considerations
While specific quantitative limits for the disposal of this compound salts are not universally defined and are highly dependent on local regulations, the following table outlines the types of quantitative data that should be sought from your institution's EHS guidelines and the specific chemical's Safety Data Sheet (SDS).
| Parameter | Typical Guideline/Consideration | Importance in Disposal |
| pH Range for Neutralization | If neutralization is permitted, the target pH range is typically between 5.5 and 9.5 before drain disposal.[6] | Ensures that corrosive waste is rendered non-hazardous before any potential sewer disposal. |
| Concentration Limits for Sewer Disposal | Many institutions prohibit the drain disposal of organic salts or have strict concentration limits (e.g., <10% v/v for some dilute solutions).[7] | Prevents the introduction of harmful chemicals into the wastewater system. |
| Quantity Limits for Accumulation | Extremely hazardous wastes may have strict accumulation limits (e.g., up to 1 quart) before requiring collection.[8] | Ensures timely removal of hazardous waste from the laboratory, minimizing storage risks. |
Procedural Steps for Safe Disposal
The primary and most universally accepted method for the disposal of this compound salts is through an approved hazardous waste management program.[2][3][5]
Protocol for Collection and Disposal as Hazardous Waste:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound salt waste.[7]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound Salts" and any solvents or other chemicals present.[7]
-
Do not mix incompatible waste streams.[2]
-
-
Waste Accumulation:
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, request a waste pickup from your EHS department or their designated hazardous waste contractor.[7]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills of solid material, carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[1][3][4]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department for assistance.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound salts down the drain unless explicitly permitted by your institution's EHS department for very dilute, neutralized, and non-hazardous solutions.[1][4][10] Most guidelines for toxic chemicals prohibit drain disposal.[6]
-
DO NOT dispose of this compound salts in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound salt waste.
Caption: Workflow for the safe disposal of this compound salt waste.
References
- 1. sodiumiodide.net [sodiumiodide.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Trimethylsulfoxonium iodide - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for Handling Triethylsulfonium Compounds
This guide provides critical safety, handling, and disposal protocols for Triethylsulfonium salts, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks and ensuring a safe laboratory environment. The information is compiled from safety data sheets for various this compound and similar alkylsulfonium compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound compounds, such as this compound bis(trifluoromethylsulfonyl)imide, are hazardous substances that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] One variant is also classified as toxic if swallowed and causes serious eye damage. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound compounds. It is crucial to inspect all PPE prior to use and to properly remove and dispose of contaminated items.[3][4]
| PPE Category | Specification | Rationale & Citations |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.[3][5] A face shield may also be required. | Protects against splashes and dust, preventing serious eye irritation or damage.[1][5] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3][4] Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[5] For some compounds, impervious clothing is specified.[4] | Prevents skin irritation which is a primary hazard associated with these compounds.[1][5] Contaminated gloves must be disposed of in accordance with laboratory best practices.[4] |
| Respiratory Protection | A respirator may be required when vapors or aerosols are generated or if ventilation is inadequate. For dusts, a particle filter (e.g., N95) may be appropriate.[5][6] For higher-level protection, respirator cartridges such as type ABEK-P2 (EU) or OV/AG/P99 (US) are recommended.[7] | Prevents respiratory tract irritation.[1][4][6] The type of respiratory protection must be selected based on the specific compound, concentration, and workplace conditions.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety. The following workflow provides a step-by-step guide from preparation to final waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Methodologies
1. Pre-Handling Preparations:
-
Engineering Controls: Always handle this compound compounds in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
Spill Preparedness: Ensure a spill kit is readily available. For spills, avoid generating dust.[4][5] Cover the spill with an absorbent material, collect it, and place it in a suitable, sealed container for disposal. Do not let the product enter drains.[4]
2. Safe Handling Protocol:
-
Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the work area.
-
First Aid:
-
If on skin: Immediately wash with plenty of soap and water.[1] Remove all contaminated clothing.
-
If in eyes: Rinse cautiously with water for several minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth and seek immediate medical advice.[4]
-
3. Storage and Disposal Plan:
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Some compounds are moisture-sensitive and should be stored under an inert gas.
-
Disposal: Dispose of the compound and its container at an approved waste disposal plant.[5] Waste must be segregated and disposed of according to institutional and local regulations for hazardous chemical waste.[9][10] Contaminated PPE should also be disposed of as hazardous waste.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iolitec.de [iolitec.de]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. fishersci.com [fishersci.com]
- 6. トリメチルスルホニウムヨージド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. iolitec.de [iolitec.de]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
